molecular formula C6H5ClN2O2 B188117 2-Chloro-5-methyl-3-nitropyridine CAS No. 23056-40-8

2-Chloro-5-methyl-3-nitropyridine

Cat. No.: B188117
CAS No.: 23056-40-8
M. Wt: 172.57 g/mol
InChI Key: LUAJUWOJEFFNFE-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAJUWOJEFFNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355943
Record name 2-Chloro-5-methyl-3-nitropyridine
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23056-40-8
Record name 2-Chloro-5-methyl-3-nitropyridine
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Record name 2-Chloro-5-methyl-3-nitropyridine
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Record name 2-Chloro-5-methyl-3-nitropyridine
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Foundational & Exploratory

Spectroscopic and Analytical Profile of 2-Chloro-5-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-5-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a chloro group, a methyl group, and a nitro group, imparts a unique reactivity profile, making it a valuable precursor for the development of novel bioactive molecules. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution, a key reaction in the synthesis of a wide array of functionalized heterocyclic compounds. Accurate spectroscopic and analytical characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 23056-40-8[1][2][3]
Molecular Formula C6H5ClN2O2[1][3][4]
Molecular Weight 172.57 g/mol [1][4]
Appearance Yellow to brown crystalline powder[4]
Melting Point 45-50 °C[1]
Purity ≥ 97%[1]

Predicted Spectroscopic Data

While experimentally obtained spectra are not publicly available, the expected spectral characteristics can be predicted based on the structure of this compound and data from analogous compounds.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons.

Predicted SignalChemical Shift (δ, ppm)Multiplicity
Aromatic CH~8.0 - 9.0d
Aromatic CH~7.5 - 8.5d
Methyl (CH3)~2.3 - 2.6s
13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum would display signals corresponding to the carbons of the pyridine ring and the methyl group.

Predicted SignalChemical Shift (δ, ppm)
Aromatic C-Cl~145 - 155
Aromatic C-NO2~140 - 150
Aromatic CH~130 - 140
Aromatic C-CH3~125 - 135
Aromatic CH~120 - 130
Methyl (CH3)~15 - 25
Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm-1)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch (methyl)2850 - 3000
C=N and C=C stretch (aromatic)1400 - 1600
Asymmetric NO2 stretch1510 - 1560
Symmetric NO2 stretch1345 - 1385
C-Cl stretch600 - 800
Mass Spectrometry (MS)

The mass spectrum, likely acquired using electron ionization (EI), would show the molecular ion peak (M+) and characteristic fragmentation patterns.

Ionm/z (relative intensity)Description
[M]+172/174Molecular ion peak (presence of 35Cl and 37Cl isotopes)
[M-NO2]+126/128Loss of a nitro group
[M-Cl]+137Loss of a chlorine atom

Experimental Protocols

The following sections detail standardized procedures for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 prep4 Add internal standard (e.g., TMS) if required prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1H and 13C NMR spectra acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate chemical shifts proc2->proc3 proc4 Integrate peaks (1H NMR) proc3->proc4

Caption: Workflow for NMR Spectroscopy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a small vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If quantitative analysis is required, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used for chemical shift referencing (0 ppm).

  • Instrumentation and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Tune and shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of 13C.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • For 1H NMR, integrate the peak areas to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy

Workflow for Solid-State IR Spectroscopy (KBr Pellet Method)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder prep2 Place the mixture into a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place the KBr pellet in the spectrometer's sample holder prep3->acq1 acq2 Acquire a background spectrum (air) acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Perform background subtraction acq3->proc1 proc2 Identify and label significant absorption bands proc1->proc2 G cluster_intro Sample Introduction cluster_ion Ionization and Fragmentation cluster_sep Mass Analysis and Detection cluster_spec Spectrum Generation intro1 Introduce a small amount of sample into the ion source intro2 (e.g., via direct insertion probe or GC inlet) intro1->intro2 ion1 Vaporize the sample in a high vacuum intro2->ion1 ion2 Bombard with a high-energy electron beam (~70 eV) ion1->ion2 ion3 Formation of molecular ions (M+) and fragment ions ion2->ion3 sep1 Accelerate ions into the mass analyzer ion3->sep1 sep2 Separate ions based on their mass-to-charge (m/z) ratio sep1->sep2 sep3 Detect the ions sep2->sep3 spec1 Generate a mass spectrum (plot of relative abundance vs. m/z) sep3->spec1

References

Technical Guide: Physical Properties of 2-Chloro-5-methyl-3-nitropyridine (CAS Number: 23056-40-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-methyl-3-nitropyridine, identified by CAS number 23056-40-8. The document is structured to serve as a practical resource for laboratory and research applications. It includes a tabulated summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and visualizations of a representative experimental workflow and a potential signaling pathway for related compounds. This guide aims to consolidate available data to facilitate further research and development involving this compound.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. Pyridine and its derivatives are common structural motifs in medicinal chemistry and materials science. The presence of a nitro group, a chlorine atom, and a methyl group on the pyridine ring suggests specific reactivity and potential for further chemical modification.

  • IUPAC Name: this compound

  • Synonyms: 2-Chloro-5-nitro-3-picoline

  • Molecular Formula: C₆H₅ClN₂O₂[1]

  • Molecular Weight: 172.57 g/mol [1]

  • Canonical SMILES: Cc1cc(cnc1Cl)--INVALID-LINK--=O[1]

  • InChI Key: LUAJUWOJEFFNFE-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical properties of this compound have been reported in various chemical catalogs and databases. A summary of these properties is presented below.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Physical State Solid, Powder[1]
Appearance Beige powder
Melting Point 45-50 °C[1]
Boiling Point 290.8 °C at 760 mmHg
Density 1.4 g/cm³
Solubility Soluble in Methanol and DMSO. Insoluble in water.

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not extensively published, the following sections detail standardized laboratory protocols for measuring the key properties listed above.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., DigiMelt or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the compound is placed on a clean, dry surface and finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.[2]

  • Apparatus Setup: The melting point apparatus is turned on and a heating rate is set. For an unknown compound, a rapid heating rate (e.g., 10-20 °C/minute) can be used to find an approximate melting range.[3]

  • Measurement: The packed capillary tube is inserted into the sample holder of the apparatus. The sample is observed through the magnifying lens as it is heated.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]

  • Refined Measurement: For a more precise measurement, the apparatus is allowed to cool, and a fresh sample is heated at a slower rate (e.g., 1-2 °C/minute) starting from a temperature about 15 °C below the previously observed melting point.[2]

Solubility Determination

This protocol describes a qualitative method for determining the solubility of this compound in various solvents.

Objective: To assess the solubility of the compound in water, organic solvents, and aqueous acidic and basic solutions.

Materials:

  • This compound sample

  • Test tubes and rack

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer

  • Solvents: Deionized water, Methanol, Dimethyl sulfoxide (DMSO), 5% aqueous HCl, 5% aqueous NaOH

Procedure:

  • Sample Dispensing: Approximately 25 mg of the compound is placed into separate, labeled test tubes for each solvent to be tested.[4]

  • Solvent Addition: 0.75 mL of the first solvent (e.g., deionized water) is added to the corresponding test tube.[4]

  • Mixing: The test tube is vigorously shaken or vortexed for 60 seconds to facilitate dissolution.[5]

  • Observation: The mixture is visually inspected to determine if the compound has dissolved completely, partially, or not at all. The result is recorded.

  • Repeat for Other Solvents: Steps 2-4 are repeated for each of the other solvents (Methanol, DMSO, 5% HCl, 5% NaOH).

  • Classification: Based on the observations, the compound's solubility is classified. For example, solubility in 5% HCl suggests the presence of a basic functional group, while solubility in 5% NaOH indicates an acidic functional group.[4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a solid organic compound like this compound.

G Figure 1: Experimental Workflow for Physical Characterization cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting a Obtain Pure Sample b Dry the Sample a->b c Melting Point Analysis b->c d Solubility Testing b->d e Spectroscopic Analysis (NMR, MS, IR) b->e f Tabulate Quantitative Data c->f d->f e->f h Final Report Generation f->h g Document Experimental Protocols g->h

Figure 1: Experimental Workflow for Physical Characterization
Representative Signaling Pathway

While no specific signaling pathway has been elucidated for this compound, nitropyridine derivatives are known to exhibit a range of biological activities, often through modulation of intracellular signaling cascades.[6] For illustrative purposes, the diagram below depicts a representative signaling pathway that can be modulated by some pyridine-containing compounds, involving tyrosine kinases and the NF-κB transcription factor.[7] This is a generalized pathway and has not been specifically demonstrated for CAS 23056-40-8.

G Figure 2: Representative Signaling Pathway compound Pyridine Derivative (e.g., 2,2',2''-tripyridine) receptor Cell Surface Receptor compound->receptor Binds tyr_kinase Tyrosine Kinase receptor->tyr_kinase Activates ikb_kinase IκB Kinase tyr_kinase->ikb_kinase Activates ikb IκB ikb_kinase->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene_exp Gene Expression (e.g., iNOS) nucleus->gene_exp Induces response Biological Response (e.g., NO Production) gene_exp->response

Figure 2: Representative Signaling Pathway

Conclusion

This technical guide has consolidated the available physical property data for this compound (CAS 23056-40-8). While specific, published experimental protocols for this compound are scarce, standardized methodologies have been provided to enable researchers to verify these properties and conduct further characterization. The provided visualizations offer a framework for experimental planning and a hypothetical context for potential biological activity. Further research into the biological effects and potential mechanisms of action of this compound is warranted to fully understand its utility in drug development and other scientific applications.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-5-methyl-3-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-5-methyl-3-nitropyridine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination. It includes detailed experimental protocols for common and reliable methods of solubility measurement, namely the Gravimetric Method and UV-Vis Spectrophotometry. Additionally, this guide presents qualitative solubility information for structurally related compounds to offer valuable insights for solvent selection in research and development. Visual workflows for these experimental protocols are provided to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a substituted pyridine ring, imparts specific physicochemical properties that are critical for its reaction kinetics, purification, and formulation. Solubility is a fundamental parameter that governs the compound's behavior in various chemical processes. A thorough understanding of its solubility in different organic solvents is essential for process optimization, formulation development, and ensuring desired bioavailability in drug products.

Solubility Profile of this compound

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative information for related nitropyridine compounds suggests a general trend of solubility. Nitropyridines are generally reported to be insoluble in water but soluble in organic solvents such as ether and carbon tetrachloride. A safety data sheet for the closely related compound, 2-Chloro-5-nitropyridine, indicates solubility in toluene and dimethylformamide (DMF).

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide.

Table 1: Quantitative Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Reference
MethanolData not availableData not availableData not available-
EthanolData not availableData not availableData not available-
AcetoneData not availableData not availableData not available-
Ethyl AcetateData not availableData not availableData not available-
DichloromethaneData not availableData not availableData not available-
TolueneData not availableData not availableData not available-
Dimethylformamide (DMF)Data not availableData not availableData not available-
Dimethyl Sulfoxide (DMSO)Data not availableData not availableData not available-

Experimental Protocols for Solubility Determination

To empower researchers to generate reliable solubility data, this section provides detailed methodologies for two widely accepted experimental techniques.

Gravimetric Method

This is a classical and highly accurate method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Sealed, inert sample vials (e.g., glass with PTFE-lined caps)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sample vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Add a known volume or mass of the chosen organic solvent to the vial.

    • Securely seal the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The exact time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a prolonged period.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the melting point of this compound and under a gentle stream of nitrogen, or by using a vacuum desiccator.

    • Once all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it again.

  • Calculation:

    • The mass of the dissolved this compound is the difference between the final and initial mass of the collection vial.

    • The solubility can then be calculated in various units, such as g/100 mL or mol/L.

    Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used for dissolution (mL)) * 100

    Solubility (mol/L) = (Mass of dissolved solid (g) / Molecular weight of compound) / Volume of solvent used for dissolution (L)

Gravimetric_Method_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_calc 5. Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter into pre-weighed vial F->G H Weigh vial with solution G->H I Evaporate solvent H->I J Weigh vial with dry solid I->J K Calculate solubility (g/100mL or mol/L) J->K

Synthesis of 2-Chloro-5-methyl-3-nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthesis mechanism for 2-Chloro-5-methyl-3-nitropyridine. Due to the limited direct literature on the synthesis of this specific isomer, this guide outlines a robust three-step synthetic pathway. This route begins with the commercially available or readily synthesized starting material, 2-hydroxy-5-methylpyridine, followed by a regioselective nitration and subsequent chlorination.

The methodologies presented are based on established and analogous reactions reported for similar pyridine derivatives, ensuring a strong theoretical and practical foundation for researchers in drug discovery and fine chemical synthesis. All quantitative data has been consolidated into clear, comparative tables, and the experimental protocols are detailed to facilitate reproducibility.

Overall Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing with 2-hydroxy-5-methylpyridine:

  • Synthesis of the Starting Material: Preparation of 2-hydroxy-5-methylpyridine.

  • Nitration: Introduction of a nitro group at the 3-position of the pyridine ring to yield 2-hydroxy-5-methyl-3-nitropyridine.

  • Chlorination: Conversion of the hydroxyl group to a chloro group to afford the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination 3-cyano-6-hydroxypyridine 3-cyano-6-hydroxypyridine 2-hydroxy-5-methylpyridine 2-hydroxy-5-methylpyridine 3-cyano-6-hydroxypyridine->2-hydroxy-5-methylpyridine Catalytic Hydrogenation 2-hydroxy-5-methyl-3-nitropyridine 2-hydroxy-5-methyl-3-nitropyridine 2-hydroxy-5-methylpyridine->2-hydroxy-5-methyl-3-nitropyridine HNO3 / H2SO4 This compound This compound 2-hydroxy-5-methyl-3-nitropyridine->this compound SOCl2 / DMF

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Data

Step 1: Synthesis of 2-hydroxy-5-methylpyridine

The starting material, 2-hydroxy-5-methylpyridine, can be synthesized from 3-cyano-6-hydroxypyridine via catalytic hydrogen reduction.[1][2]

Experimental Protocol:

  • To a mixed solvent of n-butanol and water, add 3-cyano-6-hydroxypyridine and sodium lauryl sulfate.

  • Raise the temperature to 50 °C and add an aqueous solution of 98% sulfuric acid dropwise.

  • After stirring for approximately 20 minutes, cool the mixture to room temperature.

  • Add 5% Pd/C catalyst to the mixture.

  • Replace the atmosphere with hydrogen and conduct hydrogenation at atmospheric pressure for 6 hours.

  • Upon completion, filter the catalyst and wash the solution with a 10% aqueous sodium hydroxide solution.

  • Partially neutralize the solution to a pH of 5 and extract with n-butanol to obtain a solution of crude 2-hydroxy-5-methylpyridine.

ParameterValueReference
Starting Material 3-cyano-6-hydroxypyridine[1][2]
Catalyst 5% Pd/C[1][2]
Solvent n-butanol and water[1][2]
Reagents Sulfuric acid, Sodium lauryl sulfate[1][2]
Temperature 50 °C then room temperature[1][2]
Reaction Time 6 hours[1][2]
Yield 83%[1][2]

Table 1: Quantitative data for the synthesis of 2-hydroxy-5-methylpyridine.

Step 2: Nitration of 2-hydroxy-5-methylpyridine

The nitration of the pyridine ring is a critical step to introduce the nitro group at the 3-position. The following protocol is based on the nitration of a structurally similar compound, 2-hydroxy-3-(trifluoromethyl)pyridine.[3]

Experimental Protocol:

  • Dissolve 2-hydroxy-5-methylpyridine (0.12 mol) in sulfuric acid (160 mL) in a round-bottom flask.

  • Cool the solution to -10°C.

  • Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.

  • After the addition is complete, stir the reaction mixture at 40°C for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Adjust the pH of the solution to 4-5 using a saturated sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydroxy-5-methyl-3-nitropyridine.

ParameterValueReference
Starting Material 2-hydroxy-5-methylpyridine[3]
Reagents Nitric acid, Sulfuric acid[3]
Temperature -10°C to 40°C[3]
Reaction Time 6 hours[3]
Work-up Extraction with ethyl acetate[3]

Table 2: Proposed quantitative data for the nitration of 2-hydroxy-5-methylpyridine.

Step 3: Chlorination of 2-hydroxy-5-methyl-3-nitropyridine

The final step involves the conversion of the hydroxyl group to a chloro group to yield the target compound.[4]

Experimental Protocol:

  • In a reaction vessel, place 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol).

  • Add thionyl chloride (15 ml) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 3 hours.

  • After the reaction is complete, evaporate the excess thionyl chloride.

  • Dilute the residue with water.

  • Extract the aqueous solution with dichloromethane.

  • Dry the organic phase and evaporate the solvent to obtain this compound.

ParameterValueReference
Starting Material 2-hydroxy-5-methyl-3-nitropyridine[4]
Reagent Thionyl chloride (SOCl₂)[4]
Catalyst N,N-dimethylformamide (DMF)[4]
Condition Reflux[4]
Reaction Time 3 hours[4]
Yield 92%[4]

Table 3: Quantitative data for the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.

Experimental Workflow

The logical flow of the experimental procedures, from starting material to the final product, is illustrated below.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-hydroxy-5-methylpyridine cluster_step2 Step 2: Nitration cluster_step3 Step 3: Chlorination s1_start Mix 3-cyano-6-hydroxypyridine, Na lauryl sulfate, n-butanol, H2O s1_heat Heat to 50°C and add H2SO4(aq) s1_start->s1_heat s1_cool Cool to RT s1_heat->s1_cool s1_catalyst Add 5% Pd/C s1_cool->s1_catalyst s1_hydrogenate Hydrogenate for 6h s1_catalyst->s1_hydrogenate s1_filter Filter catalyst s1_hydrogenate->s1_filter s1_wash Wash with 10% NaOH(aq) s1_filter->s1_wash s1_neutralize Neutralize to pH 5 s1_wash->s1_neutralize s1_extract Extract with n-butanol s1_neutralize->s1_extract s1_product Crude 2-hydroxy-5-methylpyridine s1_extract->s1_product s2_start Dissolve 2-hydroxy-5-methylpyridine in H2SO4 s1_product->s2_start s2_cool Cool to -10°C s2_start->s2_cool s2_add_hno3 Add HNO3 dropwise s2_cool->s2_add_hno3 s2_heat Stir at 40°C for 6h s2_add_hno3->s2_heat s2_quench Pour into ice water s2_heat->s2_quench s2_neutralize Adjust pH to 4-5 with NaOH s2_quench->s2_neutralize s2_extract Extract with Ethyl Acetate s2_neutralize->s2_extract s2_wash_dry Wash with brine, dry, concentrate s2_extract->s2_wash_dry s2_product 2-hydroxy-5-methyl-3-nitropyridine s2_wash_dry->s2_product s3_start Mix 2-hydroxy-5-methyl-3-nitropyridine, SOCl2, and DMF s2_product->s3_start s3_reflux Reflux for 3h s3_start->s3_reflux s3_evaporate Evaporate excess SOCl2 s3_reflux->s3_evaporate s3_dilute Dilute with water s3_evaporate->s3_dilute s3_extract Extract with Dichloromethane s3_dilute->s3_extract s3_dry Dry and evaporate solvent s3_extract->s3_dry s3_product This compound s3_dry->s3_product

References

Unveiling the Solid-State Architecture of 2-Chloro-5-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Chloro-5-methyl-3-nitropyridine, a key intermediate in the synthesis of various bioactive molecules. Substituted pyridines are significant pharmacophores in medicinal chemistry, and a thorough understanding of their structural properties is crucial for rational drug design and development. This document outlines the precise three-dimensional arrangement of atoms in the crystalline state, details the experimental procedures used for its determination, and presents the key structural data in a clear, tabular format.

Crystallographic and Structural Data

The crystal structure of this compound (C₆H₅ClN₂O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit.[1] The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds.[1]

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data and refinement parameters for this compound.

ParameterValue
Empirical FormulaC₆H₅ClN₂O₂
Formula Weight172.57
Temperature298 K
WavelengthMo Kα radiation
Crystal SystemOrthorhombic
Unit cell dimensionsa = 21.435 (6) Åb = 8.151 (2) Åc = 8.494 (2) Å
Volume1484.0 (7) ų
Z8
Calculated Density1.545 Mg/m³
Absorption Coefficient0.46 mm⁻¹
F(000)704
Crystal Size0.38 × 0.24 × 0.21 mm
Theta range for data collection2.2 to 26.0°
Index ranges-25≤h≤26, -9≤k≤10, -10≤l≤10
Reflections collected7071
Independent reflections2134 [R(int) = 0.023]
Completeness to theta = 26.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2134 / 1 / 201
Goodness-of-fit on F²1.06
Final R indices [I>2sigma(I)]R1 = 0.037, wR2 = 0.093
R indices (all data)R1 = 0.045, wR2 = 0.098
Largest diff. peak and hole0.20 and -0.13 e.Å⁻³

Data sourced from Acta Crystallographica Section E, 2011, E67, o3134.[1]

Intermolecular Interactions

The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds. The details of these interactions are provided in the table below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
C9—H9A···O2ⁱ0.932.513.243 (4)136

Symmetry codes: (i) x, -1+y, z. Data sourced from Acta Crystallographica Section E, 2011, E67, o3134.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis, crystallization, and structure determination of this compound.

Synthesis of this compound

The title compound was synthesized via the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.[1]

Procedure:

  • A mixture of 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) and thionyl chloride (15 ml) was prepared.

  • A small amount of dimethylformamide (DMF) was added to the mixture.

  • The reaction mixture was heated at reflux for 3 hours.

  • After cooling, the excess thionyl chloride was removed by evaporation under reduced pressure.

  • The resulting residue was diluted with water.

  • The aqueous solution was extracted with dichloromethane.

  • The combined organic phases were dried over an appropriate drying agent and the solvent was evaporated to yield the final product.

This procedure afforded the title product in a 92% isolated yield.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation.[1]

Procedure:

  • The synthesized this compound was dissolved in a 1:1 (v/v) mixture of hexane and methylene chloride.

  • The solution was left undisturbed at room temperature for one week to allow for slow evaporation of the solvent.

  • Well-formed crystals of the title compound were obtained.

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on a Bruker SMART CCD area-detector diffractometer.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F². All H atoms were located in difference maps and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and crystallization of this compound and the logical flow of the crystal structure determination process.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_crystallization Crystallization start 2-hydroxy-5-methyl-3-nitropyridine reflux Reflux (3h) start->reflux reagents Thionyl Chloride, DMF reagents->reflux evaporation Evaporation reflux->evaporation extraction Aqueous Workup & Dichloromethane Extraction evaporation->extraction product This compound extraction->product dissolve Dissolve in Hexane/ Methylene Chloride (1:1) product->dissolve evaporate Slow Evaporation (1 week) dissolve->evaporate crystals Single Crystals evaporate->crystals

Caption: Synthesis and crystallization workflow.

structure_determination_flow Crystal Structure Determination Workflow data_collection X-ray Data Collection (Bruker SMART CCD) structure_solution Structure Solution (SHELXS97 - Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (SHELXL97 - Full-matrix least-squares) structure_solution->structure_refinement h_atom_refinement H-atom Refinement (Riding Model) structure_refinement->h_atom_refinement validation Structure Validation (checkCIF) h_atom_refinement->validation final_structure Final Crystal Structure (CIF) validation->final_structure

Caption: Crystal structure determination workflow.

References

An In-depth Technical Guide to the Chlorination of 2-hydroxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorination of 2-hydroxy-5-methyl-3-nitropyridine, a key transformation in the synthesis of various bioactive molecules. This document details established experimental protocols, presents quantitative data for comparative analysis, and offers a visual representation of the experimental workflow.

Introduction

The conversion of 2-hydroxy-5-methyl-3-nitropyridine to its 2-chloro analogue, 2-chloro-5-methyl-3-nitropyridine, is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of a chlorine atom at the 2-position of the pyridine ring provides a versatile handle for further functionalization, typically through nucleophilic aromatic substitution reactions. This guide explores different methodologies for this chlorination, focusing on common chlorinating agents and their respective reaction conditions and outcomes.

Comparative Analysis of Chlorination Methods

The chlorination of 2-hydroxypyridines can be achieved using several reagents. Below is a summary of the quantitative data for the chlorination of 2-hydroxy-5-methyl-3-nitropyridine and a closely related substrate, 2-hydroxy-5-nitropyridine, using different chlorinating agents.

Table 1: Quantitative Data for the Chlorination of 2-hydroxy-5-methyl-3-nitropyridine

Starting MaterialChlorinating AgentSolventReaction ConditionsYield (%)Reference
2-hydroxy-5-methyl-3-nitropyridineThionyl chloride (SOCl₂)DMF (catalytic)Reflux, 3 h92[1]

Table 2: Quantitative Data for the Chlorination of the Structurally Similar 2-hydroxy-5-nitropyridine

Starting MaterialChlorinating Agent(s)SolventReaction ConditionsYield (%)Reference
2-hydroxy-5-nitropyridinePOCl₃ and PCl₅None100-105 °C, 5 h95.3[2]
2-hydroxy-5-nitropyridinePOCl₃None140 °C, 2 h93

Physicochemical and Spectroscopic Data

A summary of key physical and spectroscopic properties of the starting material and the final product is provided below for easy reference.

Table 3: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
2-hydroxy-5-methyl-3-nitropyridineC₆H₆N₂O₃154.12250
This compoundC₆H₅ClN₂O₂172.5745-50¹H NMR available[3]

Detailed Experimental Protocols

The following are detailed procedures for the chlorination reactions summarized above.

Chlorination of 2-hydroxy-5-methyl-3-nitropyridine with Thionyl Chloride

This protocol is based on the successful synthesis of this compound with a high yield.[1]

Materials:

  • 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol)

  • Thionyl chloride (15 ml)

  • N,N-Dimethylformamide (DMF, a small amount)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol), thionyl chloride (15 ml), and a catalytic amount of DMF.

  • Heat the reaction mixture at reflux for 3 hours.

  • After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.

  • Dilute the residue with water.

  • Extract the aqueous solution with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate.

  • Evaporate the solvent to afford the final product, this compound.

Isolation: The product was obtained in a 92% isolated yield.[1]

Chlorination of 2-hydroxy-5-nitropyridine with Phosphorus Oxychloride and Phosphorus Pentachloride

This protocol describes the chlorination of a structurally similar substrate and can likely be adapted for 2-hydroxy-5-methyl-3-nitropyridine.[2]

Materials:

  • 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol)

  • Phosphorus oxychloride (50 g)

  • Phosphorus pentachloride (25.0 g, 0.12 mol)

  • Dichloromethane

  • Ice water

  • 40 wt% aqueous sodium hydroxide solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, combine phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), and phosphorus pentachloride (25.0 g, 0.12 mol).

  • Stir and heat the reaction mixture at 100-105 °C for 5 hours.

  • Recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly pour the residue into 120 grams of ice water with vigorous stirring.

  • Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.

  • Separate the layers and extract the aqueous layer three times with 60 grams of dichloromethane each time.

  • Combine the organic phases and wash with 20 grams of saturated brine.

  • Dry the organic phase with 2.0 grams of anhydrous sodium sulfate.

  • Distill off the dichloromethane and dry the product to obtain 2-chloro-5-nitropyridine.

Isolation: The product was obtained with a 95.3% yield and a purity of 99.8% by gas chromatography.[2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the chlorination of 2-hydroxy-5-methyl-3-nitropyridine using thionyl chloride.

Chlorination_Workflow start Start reagents Combine: - 2-hydroxy-5-methyl-3-nitropyridine - Thionyl Chloride - DMF (catalytic) start->reagents reaction Heat at Reflux (3 hours) reagents->reaction evaporation Evaporate excess Thionyl Chloride reaction->evaporation workup Aqueous Workup: - Dilute with Water - Extract with Dichloromethane evaporation->workup drying Dry Organic Phase (Anhydrous Na₂SO₄) workup->drying isolation Evaporate Solvent drying->isolation product Product: This compound isolation->product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Chemical Reactivity of the Nitro Group in 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in 2-Chloro-5-methyl-3-nitropyridine, a significant intermediate in medicinal chemistry. The document elucidates the electronic effects of the nitro substituent on the pyridine ring and details its primary transformations, with a focus on reduction to the corresponding amine. This guide also explores the potential for the nitro group to participate in nucleophilic aromatic substitution and cycloaddition reactions, supported by data from analogous systems. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding and practical foundation for the utilization of this versatile molecule in research and drug development.

Introduction

This compound is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its chemical behavior is largely dictated by the interplay of its three substituents: the chloro, methyl, and nitro groups. The nitro group, being a potent electron-withdrawing group, profoundly influences the electronic landscape of the pyridine ring, thereby defining its reactivity. This guide focuses specifically on the chemical transformations of the nitro group, which is a critical aspect for the strategic design and synthesis of novel pharmaceutical agents.

Electronic Influence of the Nitro Group

The nitro group exerts a strong electron-withdrawing effect on the pyridine ring through both resonance and inductive effects. This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution and, conversely, activates it towards nucleophilic attack. The positions ortho and para to the nitro group (C2, C4, and C6) are the most electron-deficient. In this compound, this electronic deficit at the C2 position facilitates the nucleophilic substitution of the chloro group, a common reaction for this substrate. However, the reactivity of the nitro group itself is also of significant interest.

Key Reactions of the Nitro Group

The primary and most synthetically useful reaction of the nitro group in this compound is its reduction to an amino group, yielding 2-chloro-5-methyl-3-aminopyridine. This transformation is pivotal as it converts a strongly deactivating group into a versatile amino group, which can be further functionalized.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a six-electron process that can be achieved through various methods, most commonly catalytic hydrogenation or the use of dissolving metals in acidic media.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction proceeds through the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.

Experimental Protocol: Catalytic Hydrogenation with Pd/C

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Ethanol or Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or methanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge with an inert gas, such as nitrogen or argon.

    • Introduce hydrogen gas, typically via a balloon or from a pressurized source.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-methyl-3-aminopyridine.

    • The crude product can be purified by recrystallization or column chromatography.

Reduction using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and robust method for converting nitroarenes to anilines. Stannous chloride (SnCl₂) in a polar solvent is another effective reagent for this transformation.

Experimental Protocol: Reduction with Stannous Chloride (SnCl₂)

  • Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol or Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

    • Add an excess of stannous chloride dihydrate to the solution.

    • Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the solution is basic.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude 2-chloro-5-methyl-3-aminopyridine.

    • Purify the product as needed.

Nucleophilic Aromatic Substitution (SNA)

While the chloro group at the C2 position is highly activated towards nucleophilic substitution, there are instances in related 3-nitropyridine systems where the nitro group itself can act as a leaving group, being displaced by strong nucleophiles. This reaction is less common for non-activated nitro groups but can occur under forcing conditions with potent nucleophiles like alkoxides or thiolates. For this compound, this pathway is likely to be a minor or non-existent route due to the presence of the much better chloro leaving group.

Cycloaddition and Ring Transformation Reactions

In certain highly electron-deficient pyridine systems, the nitro group can facilitate cycloaddition reactions, such as Diels-Alder type reactions, where a portion of the pyridine ring acts as a dienophile. Furthermore, nucleophilic attack on the pyridine ring can lead to ring-opening and subsequent rearrangement or cyclization to form different heterocyclic systems. While these reactions have been reported for other dinitropyridones, there is currently no specific literature evidence for such transformations involving this compound.

Data Presentation

Physical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compoundC₆H₅ClN₂O₂172.5745-508.35 (d, J=2.0 Hz, 1H), 7.55 (d, J=2.0 Hz, 1H), 2.45 (s, 3H)152.1, 145.8, 142.3, 133.7, 131.9, 18.4
3-Amino-2-chloro-5-methylpyridineC₆H₇ClN₂142.5986-917.60 (d, J=2.0 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 3.80 (br s, 2H), 2.20 (s, 3H)Not available

Note: Spectroscopic data is based on typical values and may vary depending on the specific experimental conditions.

Mandatory Visualizations

reduction_pathway start 2-Chloro-5-methyl- 3-nitropyridine intermediate1 Nitroso Intermediate start->intermediate1 +2e-, +2H+ intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 +2e-, +2H+ end 2-Chloro-5-methyl- 3-aminopyridine intermediate2->end +2e-, +2H+

Caption: Stepwise reduction pathway of the nitro group.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification dissolve Dissolve Starting Material in Solvent add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenate Introduce H₂ Atmosphere add_catalyst->hydrogenate stir Stir at Room Temperature hydrogenate->stir filter Filter to Remove Catalyst stir->filter Monitor by TLC/LC-MS concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The nitro group in this compound is a key functional group that primarily undergoes reduction to the corresponding amine under various conditions, including catalytic hydrogenation and metal-acid systems. This transformation is of high synthetic value, providing access to the versatile 3-amino-2-chloro-5-methylpyridine intermediate. While the strong electron-withdrawing nature of the nitro group activates the pyridine ring to nucleophilic attack, the chloro substituent at the 2-position is the more probable site for nucleophilic aromatic substitution. Other reactivities of the nitro group, such as its direct displacement or participation in cycloaddition reactions, are less likely for this specific substrate based on current literature but remain a possibility for exploration in the synthesis of novel heterocyclic systems. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

2-Chloro-5-methyl-3-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data for 2-Chloro-5-methyl-3-nitropyridine, a heterocyclic compound often utilized as a pharmaceutical intermediate.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis workflows.

PropertyValueReference(s)
Molecular Formula C₆H₅ClN₂O₂[1][2]
Molecular Weight 172.57 g/mol [1][2][3]
CAS Number 23056-40-8[1][2]

Methodology and Visualization

The data presented in this guide is based on standardized computational and analytical methods widely accepted in the chemical sciences.

  • Molecular Formula (C₆H₅ClN₂O₂) : The formula is derived from the compound's known chemical structure, which consists of a pyridine ring substituted with a chloro group, a methyl group, and a nitro group.

  • Molecular Weight (172.57 g/mol ) : This value is calculated based on the molecular formula using standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).[3]

Experimental protocols for determining basic molecular weight and formula are foundational techniques in chemistry and are not detailed here. Similarly, visual diagrams for signaling pathways or complex experimental workflows are not applicable to the presentation of this compound's core molecular data.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Crystallographic Data

While extensive thermochemical data is limited, some fundamental physical and crystallographic properties of 2-Chloro-5-methyl-3-nitropyridine have been characterized. These are essential for handling, safety, and for the design of thermochemical experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅ClN₂O₂[1]
Molecular Weight172.57 g/mol
AppearanceWhite to Orange to Green powder to crystal[2]
Melting Point45-51 °C[3]
Boiling Point290.8°C at 760 mmHg[3]
Vapor Pressure0.00353 mmHg at 25°C[3]

Table 2: Crystallographic Data for this compound

ParameterValueSource
Crystal SystemOrthorhombic[1]
Space GroupPca2₁[1]
a21.435(6) Å[1]
b8.151(2) Å[1]
c8.494(2) Å[1]
Volume1484.0(7) ų[1]
Z8[1]
Temperature298 K[1]

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of a halogenated organic compound like this compound requires specialized experimental techniques. The following sections detail the standard methodologies for measuring the key energetic parameters.

Determination of the Standard Molar Enthalpy of Formation (ΔfHₘ°)

The standard molar enthalpy of formation is a fundamental thermochemical quantity. For organic compounds, it is typically determined indirectly through the measurement of the standard molar enthalpy of combustion (ΔcHₘ°).

Combustion calorimetry, specifically using a constant-volume bomb calorimeter, is the primary method for determining the enthalpy of combustion.[4] For halogenated compounds, special considerations are necessary to ensure complete combustion and to account for the formation of halogenated products.

Experimental Protocol:

  • Sample Preparation: A pellet of the sample (approximately 0.5-1.0 g) is pressed and accurately weighed.

  • Bomb Preparation:

    • A small amount of water or a reducing solution (e.g., arsenious oxide solution) is added to the bottom of the bomb to ensure that the halogen products are converted to a single, well-defined aqueous halide solution (e.g., HCl).

    • The sample pellet is placed in a crucible (typically platinum or silica).

    • A fuse wire (e.g., platinum or iron) is connected to the electrodes, either in contact with the pellet or with a cotton thread tied to it to ensure ignition.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.[4]

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The calorimeter is then placed in an isothermal jacket.

  • Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded precisely. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Post-Combustion Analysis:

    • The bomb is depressurized, and the gaseous and liquid contents are analyzed to confirm complete combustion and to quantify the amounts of nitric acid and hydrochloric acid formed.

    • The amount of unburned carbon (soot), if any, is determined.

  • Calculation: The heat of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid), and corrections for the heat of formation of nitric acid, hydrochloric acid, and the heat of combustion of the fuse wire.

Determination of the Standard Molar Enthalpy of Sublimation (ΔsubHₘ°)

The enthalpy of sublimation, the energy required for a substance to transition from solid to gas, is crucial for determining the gas-phase enthalpy of formation. The Knudsen effusion method is a common technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[5][6]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely drilled small orifice of known area. The cell is accurately weighed.

  • Apparatus Setup: The Knudsen cell is placed in a temperature-controlled chamber connected to a high-vacuum system.[5]

  • Effusion Measurement: The chamber is evacuated to a high vacuum. The sample is heated to a constant, known temperature, causing it to effuse through the orifice. The rate of mass loss is measured over a period of time by weighing the cell before and after the experiment, or continuously using a vacuum microbalance.[6]

  • Data Collection: The experiment is repeated at several different temperatures.

  • Calculation:

    • The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the ideal gas constant, and M is the molar mass of the substance.[6]

    • The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation, typically by plotting ln(P) versus 1/T. The slope of the line is equal to -ΔsubHₘ°/R.

Determination of Heat Capacity (Cₚ)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is important for correcting enthalpies of formation and sublimation to the standard temperature of 298.15 K. Differential Scanning Calorimetry (DSC) is a widely used method for measuring the heat capacity of solids and liquids.[7][8]

Experimental Protocol:

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., heating at a constant rate of 10-20 K/min) to obtain a baseline heat flow signal.[7]

  • Standard Measurement: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and run under the same conditions as the baseline.

  • Sample Measurement: The sample of this compound is accurately weighed into the sample pan and subjected to the same temperature program.

  • Calculation: The heat capacity of the sample (Cₚ,sample) is calculated at a given temperature by comparing the heat flow signals from the baseline, standard, and sample runs using the following equation: Cₚ,sample = (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * (m_standard / m_sample) * Cₚ,standard where DSC is the heat flow signal and m is the mass.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the standard gas-phase enthalpy of formation for this compound.

Thermochemical_Workflow substance This compound (crystalline solid) comb_cal Bomb Calorimetry substance->comb_cal Combustion Experiment knudsen Knudsen Effusion substance->knudsen Vaporization Experiment dsc Differential Scanning Calorimetry (DSC) substance->dsc Heat Capacity Measurement delta_c_H ΔcHₘ°(cr, 298.15 K) (Enthalpy of Combustion) comb_cal->delta_c_H Calculate vapor_pressure Vapor Pressure vs. Temperature Data knudsen->vapor_pressure Measure cp_data Cp(cr) and Cp(g) (Heat Capacities) dsc->cp_data Measure delta_f_H_cr ΔfHₘ°(cr, 298.15 K) (Enthalpy of Formation, solid) delta_c_H->delta_f_H_cr Hess's Law delta_sub_H ΔsubHₘ°(298.15 K) (Enthalpy of Sublimation) vapor_pressure->delta_sub_H Clausius-Clapeyron Equation cp_data->delta_sub_H Temp. Correction delta_f_H_g ΔfHₘ°(g, 298.15 K) (Enthalpy of Formation, gas) delta_f_H_cr->delta_f_H_g Combine delta_sub_H->delta_f_H_g Combine

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

This guide outlines the established and rigorous experimental methodologies required for the full thermochemical characterization of this compound. While specific experimental values for key thermochemical properties are not currently available in the literature, the detailed protocols for combustion calorimetry, Knudsen effusion, and differential scanning calorimetry provide a clear roadmap for researchers aiming to obtain this critical data. Such information is invaluable for process safety assessments, reaction optimization, and for the computational modeling of related compounds in the field of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-3-nitropyridine is a versatile and highly reactive intermediate used in the synthesis of a wide array of substituted pyridines. The presence of a strongly electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, significantly activates the chlorine atom at the 2-position for nucleophilic displacement. This heightened reactivity makes it an ideal substrate for various transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methodologies provide access to a diverse range of 2-substituted-5-methyl-3-nitropyridines, which are valuable precursors in medicinal chemistry and materials science.

Synthesis of this compound

The starting material, this compound, can be efficiently synthesized from 2-hydroxy-5-methyl-3-nitropyridine.

Protocol 1: Chlorination of 2-hydroxy-5-methyl-3-nitropyridine[1]

This protocol describes the conversion of 2-hydroxy-5-methyl-3-nitropyridine to this compound using thionyl chloride.

Materials:

  • 2-hydroxy-5-methyl-3-nitropyridine

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol).

  • Add thionyl chloride (15 ml) and a catalytic amount of DMF.

  • Heat the mixture at reflux for 3 hours.

  • After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.

  • Dilute the residue with water.

  • Extract the aqueous solution with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to afford the title product. An isolated yield of 92% has been reported for this procedure.[1]

  • Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a hexane/dichloromethane mixture.[1]

Applications in Synthesis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The activated chlorine atom in this compound is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

sn_ar_pathway start 2-Chloro-5-methyl- 3-nitropyridine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu- product 2-Substituted-5-methyl- 3-nitropyridine intermediate->product - Cl- nucleophile Nucleophile (Nu-) leaving_group Cl- suzuki_cycle pd0 Pd(0)L_n pdII_complex Ar-Pd(II)L_n-Cl pd0->pdII_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L_n-R pdII_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_complex Product-Pd(0) Complex product 2-Aryl-5-methyl- 3-nitropyridine (Ar-R) reactant 2-Chloro-5-methyl- 3-nitropyridine (Ar-Cl) boronic_acid R-B(OH)₂ + Base buchwald_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Combine Ar-Cl, Amine, Pd-precatalyst, Ligand, and Base in a Schlenk flask prep_inert Evacuate and backfill with Inert Gas (N₂ or Ar) prep_reagents->prep_inert prep_solvent Add Anhydrous, Degassed Solvent prep_inert->prep_solvent react_heat Heat to desired temperature with vigorous stirring prep_solvent->react_heat react_monitor Monitor progress by TLC or LC-MS react_heat->react_monitor workup_cool Cool to room temperature react_monitor->workup_cool workup_quench Quench and extract with organic solvent workup_cool->workup_quench workup_purify Dry, concentrate, and purify by column chromatography workup_quench->workup_purify

References

Application Notes: Suzuki Coupling of 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in many pharmacologically active compounds.[1] 2-Chloro-5-methyl-3-nitropyridine is a valuable heterocyclic building block. The electron-withdrawing nitro group activates the chlorine atom for oxidative addition to the palladium catalyst, while the methyl group can enhance metabolic stability and modulate physicochemical properties in a final drug compound.[3][4] The coupling of this substrate with various boronic acids or esters provides a direct route to a diverse library of 2-aryl-5-methyl-3-nitropyridines, which are precursors to compounds with potential applications in drug discovery.[5]

Principle of the Reaction

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex.[2][6] The three key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex.[2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium(II) complex, replacing the chloride. The base activates the organoboron compound, facilitating this transfer.[2][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[2]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L2-X (Oxidative Addition Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar_Ar Byproduct X-B(OH)2 + Base Salt Transmetal->Byproduct RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX 2-Chloro-5-methyl- 3-nitropyridine (Ar-X) ArX->OxAdd ArB Ar'-B(OH)2 + Base ArB->Transmetal Experimental_Workflow Experimental Protocol Workflow A 1. Reagent Setup - Add solids (halide, boronic acid, base, catalyst) to a dry flask. B 2. Inert Atmosphere - Seal flask, evacuate and backfill with inert gas (e.g., Argon) 3-5 times. A->B C 3. Solvent Addition - Add degassed solvent(s) via syringe. B->C D 4. Reaction - Stir mixture at elevated temperature (e.g., 80-110 °C) for 2-24 hours. - Monitor progress by TLC or GC-MS. C->D E 5. Work-up - Cool to room temperature. - Dilute with organic solvent (e.g., Ethyl Acetate). - Filter through Celite to remove solids. D->E F 6. Extraction - Wash filtrate with water and brine. - Dry organic layer over Na2SO4 or MgSO4. E->F G 7. Purification - Concentrate solvent under reduced pressure. - Purify crude product via column chromatography. F->G H 8. Characterization - Confirm structure and purity using NMR, MS, etc. G->H

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a cornerstone of heterocyclic chemistry, enabling the synthesis of a diverse array of functionalized molecules with significant applications in medicinal chemistry and materials science. 2-Chloro-5-methyl-3-nitropyridine is a highly activated substrate for SNAr reactions. The potent electron-withdrawing nitro group (-NO₂) at the 3-position, in conjunction with the inherent electron-deficient nature of the pyridine ring, strongly activates the chlorine atom at the 2-position for displacement by a wide range of nucleophiles. This reactivity profile establishes this compound as a valuable building block for the synthesis of substituted pyridines, which are key pharmacophores in numerous therapeutic agents, including kinase inhibitors.

The general mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group, yielding the 2-substituted-5-methyl-3-nitropyridine product.

Data Presentation: Quantitative Analysis of SNAr Reactions

The efficiency of the nucleophilic aromatic substitution on this compound is influenced by the nature of the nucleophile, solvent, temperature, and the presence of a base. The following table summarizes representative quantitative data for SNAr reactions with various nucleophiles. Note: Data for the closely related isomer, 2-chloro-4-methyl-3-nitropyridine, is included to provide a broader scope of potential reactions and yields, as specific data for the 5-methyl isomer is less prevalent in the literature.

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
HydrazineHydrazine hydrateEthanolRoom Temp12-Hydrazinyl-4-methyl-3-nitropyridine90Analogous reaction
MethoxideSodium methoxideMethanolReflux22-Methoxy-4-methyl-3-nitropyridine85-98Analogous reaction[1]
Amine (general)Primary/Secondary AmineEthanolReflux2-42-Amino-5-methyl-3-nitropyridine derivativeModerate to highGeneral protocol
Thiol (general)ThiolDMF5012-Thio-5-methyl-3-nitropyridine derivativeGoodGeneral protocol[2]
PiperidinePiperidineN/AN/AN/A5-Methyl-3-nitro-2-(piperidin-1-yl)pyridineHighGeneral reactivity
MorpholineMorpholineN/AN/AN/A4-(5-Methyl-3-nitropyridin-2-yl)morpholineHighGeneral reactivity

Mandatory Visualizations

General SNAr Mechanism

experimental_workflow cluster_synthesis Synthesis of 2-Amino-5-methyl-3-nitropyridine cluster_application Application in Drug Development start This compound reagents Amine Nucleophile (e.g., NH3) Solvent (e.g., Ethanol) Base (e.g., K2CO3) reaction SNAr Reaction (Heat to Reflux) reagents->reaction workup Cooling, Filtration, Washing, and Drying reaction->workup product 2-Amino-5-methyl-3-nitropyridine workup->product further_synthesis Further Synthetic Steps (e.g., coupling reactions) product->further_synthesis precursor JAK2 Inhibitor Precursor further_synthesis->precursor JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK2 receptor->jak Activates stat STAT jak->stat Phosphorylates dimer STAT Dimer stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates inhibitor JAK2 Inhibitor (e.g., AZD1480) inhibitor->jak Inhibits

References

Application of 2-Chloro-5-methyl-3-nitropyridine in Kinase Inhibitor Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic compounds.[1][2] Its specific arrangement of a reactive chloro group, an electron-withdrawing nitro group, and a methyl group makes it a versatile precursor for creating diverse molecular scaffolds. While direct literature detailing the use of this compound in the synthesis of marketed kinase inhibitors is not extensively published, its structural similarity to other highly utilized nitropyridines, such as 2,4-dichloro-5-nitropyridine, suggests its high potential in this area.[3][4] Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[3][5] This document provides detailed application notes and extrapolated protocols on how this compound can be employed in the synthesis of potent kinase inhibitors, drawing parallels from established synthetic routes of analogous compounds.

General Synthetic Strategy: Nucleophilic Aromatic Substitution

The core of utilizing this compound in synthesis lies in the reactivity of the chlorine atom at the C2 position. The presence of the electron-withdrawing nitro group at the C3 position activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro group by a variety of nucleophiles, such as amines, which is a common key step in the assembly of kinase inhibitor scaffolds.

Exemplary Application: Synthesis of an ALK5 Kinase Inhibitor Analog

Activin receptor-like kinase 5 (ALK5) is a transforming growth factor-beta (TGF-β) type I receptor kinase, playing a crucial role in the TGF-β signaling pathway, which is implicated in cell growth, differentiation, and fibrosis.[3] The following protocol is adapted from the synthesis of related pyridinyl-imidazole ALK5 inhibitors and illustrates a potential synthetic route starting from this compound.[3]

Experimental Protocol: Synthesis of a Substituted Pyridinyl-Amine Intermediate

Step 1: Nucleophilic Aromatic Substitution

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add a desired aniline derivative (e.g., 2-fluoroaniline, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the N-aryl-5-methyl-3-nitropyridin-2-amine intermediate.

Step 2: Reduction of the Nitro Group

The intermediate from Step 1 (1.0 eq) is dissolved in ethanol. An aqueous solution of sodium dithionite (Na2S2O4) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the diaminopyridine derivative.

Step 3: Cyclization to form the Imidazole Ring

The diaminopyridine derivative (1.0 eq) is reacted with a suitable aldehyde in the presence of an oxidizing agent (e.g., sodium bisulfite) in a solvent such as ethanol with heating. This cyclization reaction forms the final imidazo[4,5-b]pyridine core structure of the kinase inhibitor.

Exemplary Application: Synthesis of a Rho-Kinase (ROCK) Inhibitor Analog

Rho-kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are therapeutic targets for conditions like hypertension and glaucoma.[4] The synthesis of ROCK inhibitors often involves a Suzuki-Miyaura cross-coupling reaction, a versatile method for creating carbon-carbon bonds.

Experimental Protocol: Synthesis of a Pyridinyl-Aryl Intermediate

Step 1: Suzuki-Miyaura Cross-Coupling

A mixture of this compound (1.0 eq), a suitable boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq) is prepared in a solvent system of toluene and water. The reaction mixture is degassed and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the 2-aryl-5-methyl-3-nitropyridine derivative. Subsequent reduction of the nitro group and further functionalization would lead to the final ROCK inhibitor.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₅ClN₂O₂[1][2]
Molecular Weight172.57 g/mol [1]
Melting Point49-51 °C[2]
AppearanceBeige powder[2]
Table 2: Biological Activity of Exemplary Kinase Inhibitors (Derived from Analogous Scaffolds)
Inhibitor ClassTarget KinaseIC₅₀ (nM)
Imidazo[4,5-b]pyridineFLT36.2 (Kd)
Imidazo[4,5-b]pyridineAurora-A7.5 (Kd)
Imidazo[4,5-b]pyridineAurora-B48 (Kd)

Note: The IC₅₀ and Kd values are for representative compounds from the cited literature and serve as a reference for the potential potency of inhibitors that could be synthesized using this compound.[6]

Mandatory Visualizations

Signaling Pathway Diagram

TGF_beta_signaling TGFb TGF-β ReceptorII Type II Receptor TGFb->ReceptorII ReceptorI Type I Receptor (ALK5) ReceptorII->ReceptorI SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor ALK5 Inhibitor Inhibitor->ReceptorI

Caption: TGF-β signaling pathway and the point of intervention for ALK5 inhibitors.

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Chloro-5-methyl- 3-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) + Amine Start->SNAr Reduction Nitro Group Reduction (e.g., Na2S2O4) SNAr->Reduction Cyclization Cyclization + Aldehyde Reduction->Cyclization Inhibitor Kinase Inhibitor (Imidazo[4,5-b]pyridine core) Cyclization->Inhibitor

Caption: General workflow for the synthesis of a kinase inhibitor from this compound.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its chemical properties facilitate key bond-forming reactions that are central to the construction of diverse heterocyclic scaffolds known to exhibit potent kinase inhibitory activity. The protocols and strategies outlined in this document, adapted from the synthesis of related compounds, provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile building block in the discovery of new therapeutic agents.

References

Application Notes and Protocols: Reaction of 2-Chloro-5-methyl-3-nitropyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 2-chloro-5-methyl-3-nitropyridine and various primary amines. This reaction is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse array of substituted aminopyridines, which are key building blocks for numerous pharmacologically active molecules.[1][2][3]

Introduction

The reaction of this compound with primary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, activated by the electron-withdrawing nitro group and the nitrogen atom within the ring, readily undergoes substitution at the C2 position, where the chlorine atom serves as a good leaving group. This reaction is highly valued for its efficiency and versatility in creating C-N bonds, which are prevalent in many drug candidates. The resulting 2-amino-5-methyl-3-nitropyridine derivatives are important intermediates in the synthesis of compounds targeting a range of therapeutic areas, including kinase inhibitors for cancer therapy and agents for neurological disorders.[2][4]

Reaction Mechanism and Principles

The SNAr reaction of this compound with a primary amine involves two main steps:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the carbon atom bonded to the chlorine. This attack is facilitated by the electron-deficient nature of the pyridine ring, which is enhanced by the nitro group. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion.

The presence of the electron-withdrawing nitro group at the 3-position is crucial for activating the ring towards nucleophilic attack. The methyl group at the 5-position has a minor electronic effect but can influence the physical properties and subsequent reactivity of the product.

Applications in Drug Discovery

Substituted aminopyridines are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. The products derived from the reaction of this compound with primary amines are valuable intermediates for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core, which often serves as a hinge-binding motif.

  • Central Nervous System (CNS) Agents: The pyridine scaffold is present in numerous drugs targeting CNS disorders.

  • Antiviral and Antibacterial Agents: Aminopyridine derivatives have shown promise as potent antimicrobial agents.[1]

Experimental Protocols

The following protocols provide generalized and specific procedures for the reaction of this compound with primary amines. Optimization of reaction conditions (solvent, temperature, and base) may be necessary for different amine substrates.

General Protocol for Small-Scale Synthesis
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), add the primary amine (1.0-1.2 eq).

  • Addition of Base: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-5-methyl-3-nitropyridine derivative.

Specific Protocol: Synthesis of N-benzyl-5-methyl-3-nitropyridin-2-amine
  • Reagents and Solvents:

    • This compound

    • Benzylamine

    • Triethylamine (TEA)

    • Ethanol (anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 g, 5.8 mmol) in anhydrous ethanol (20 mL).

    • To this solution, add benzylamine (0.68 g, 6.4 mmol, 1.1 eq) followed by triethylamine (1.2 mL, 8.7 mmol, 1.5 eq).

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC.

    • After 4 hours, or upon completion, allow the mixture to cool to room temperature.

    • Remove the solvent in vacuo.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure N-benzyl-5-methyl-3-nitropyridin-2-amine.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the reaction of this compound with various primary amines.

AmineSolventBaseTemperature (°C)Time (h)Yield (%)
BenzylamineEthanolTEA784~90
AnilineDMFK₂CO₃1006~85
CyclohexylamineAcetonitrileDIPEA805~92
n-ButylamineTHFTEA658~88

Note: Yields are approximate and can vary based on the specific reaction conditions and purification methods.

Visualizations

Reaction Workflow

G Figure 1. General Workflow for the Synthesis of 2-Amino-5-methyl-3-nitropyridine Derivatives cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Dissolve this compound in solvent AddAmine Add primary amine Start->AddAmine AddBase Add base (e.g., TEA, DIPEA) AddAmine->AddBase Heat Stir at specified temperature (RT - 80°C) AddBase->Heat Reaction Start Monitor Monitor progress by TLC/LC-MS Heat->Monitor SolventRemoval Remove solvent under reduced pressure Monitor->SolventRemoval Reaction Complete Extraction Aqueous work-up (e.g., EtOAc/water extraction) SolventRemoval->Extraction Purification Purify by column chromatography or recrystallization Extraction->Purification Product Isolated 2-Amino-5-methyl-3-nitropyridine Product Purification->Product

Caption: Figure 1. General Workflow for the Synthesis of 2-Amino-5-methyl-3-nitropyridine Derivatives.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Figure 2. SNAr Mechanism for the Reaction.

Note: The DOT script for the mechanism is a logical representation. For actual chemical structures, image files would be incorporated.

Potential Role in a Signaling Pathway (Hypothetical Kinase Inhibition)

Kinase_Inhibition Figure 3. Hypothetical Kinase Inhibition Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Kinase Kinase (e.g., Tyr Kinase) GFR->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 2-Amino-5-methyl-3-nitropyridine Derivative Inhibitor->Kinase Inhibits

Caption: Figure 3. Hypothetical Kinase Inhibition Pathway.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-5-methyl-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The electron-withdrawing nature of the nitro group and the presence of the chloro substituent make this substrate amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, and Negishi couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For the substrate this compound, the chlorine atom at the 2-position serves as the leaving group in the catalytic cycle. The electronic properties of the pyridine ring, influenced by the methyl and strongly electron-withdrawing nitro groups, play a crucial role in the reactivity of the substrate. These reactions typically proceed under mild conditions and tolerate a wide range of functional groups, making them highly valuable in the synthesis of complex molecules.[1]

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical yields and reaction conditions for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners. The data presented is representative and based on established protocols for structurally similar heterocyclic chlorides.[3][4] Optimization of reaction conditions may be necessary to achieve desired yields for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O1001688
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O901278
44-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃THF/H₂O802475

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene110892
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1001876
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄THF802481
4n-HexylaminePd₂(dba)₃ (2)RuPhos (4)LHMDSToluene1001285

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF60689
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF50891
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene701283
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃NAcetonitrileRT2475

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise noted.[4] Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[4]

  • Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a flame-dried Schlenk flask.

  • Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the flask and heat the mixture with stirring to the specified temperature (e.g., 80-110 °C).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 70 °C) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by flash column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Glassware Prepare Flame-Dried Glassware Glassware->Reagents Solvent Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature Solvent->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycles

References

Application Notes and Protocols: 2-Chloro-5-methyl-3-nitropyridine as a Key Intermediate in the Synthesis of Potent Janus Kinase 2 (JAK2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-3-nitropyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutically active molecules. Its unique substitution pattern, featuring a reactive chlorine atom, a nitro group, and a methyl group on a pyridine ring, makes it an attractive starting material for the construction of complex molecular architectures. This intermediate is particularly valuable in the development of targeted therapies, including potent enzyme inhibitors for the treatment of cancers and inflammatory disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Janus Kinase 2 (JAK2) inhibitors, a class of drugs with significant therapeutic potential.

Application in the Synthesis of JAK2 Inhibitors

This compound is a key precursor in a synthetic route to produce potent inhibitors of Janus Kinase 2 (JAK2). The synthesis involves a two-step process: the oxidation of the methyl group to a carboxylic acid, followed by an amide coupling reaction with a suitable aromatic amine. The resulting compounds have shown significant inhibitory activity against JAK2, a key enzyme in the JAK-STAT signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of a representative JAK2 inhibitor derived from this compound.

StepReactantProductReagents and ConditionsYield (%)Purity (%)
1. OxidationThis compound2-Chloro-3-nitropyridine-5-carboxylic acidPotassium permanganate (KMnO₄), Water, Heat~75-85>95
2. Amide Coupling2-Chloro-3-nitropyridine-5-carboxylic acidN-(Aryl)-2-chloro-3-nitropyridine-5-carboxamideAromatic Amine, DCC, DMAP, Dichloromethane (DCM), Room Temperature~60-70>98
CompoundTargetIC₅₀ (nM)
N-(Aryl)-2-chloro-3-nitropyridine-5-carboxamide (Representative)JAK210-100

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Chloro-3-nitropyridine-5-carboxylic acid

This protocol describes the oxidation of the methyl group of this compound to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in water.

  • Heat the suspension to 80-90 °C with vigorous stirring.

  • Slowly add a solution of potassium permanganate (3.0 eq) in water to the reaction mixture over a period of 2-3 hours. Maintain the temperature of the reaction mixture between 80-90 °C.

  • After the addition is complete, continue to heat the mixture at 90-100 °C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Acidify the filtrate to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-Chloro-3-nitropyridine-5-carboxylic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Protocol 2: Amide Coupling of 2-Chloro-3-nitropyridine-5-carboxylic acid with an Aromatic Amine

This protocol details the coupling of the synthesized carboxylic acid with a representative aromatic amine using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • 2-Chloro-3-nitropyridine-5-carboxylic acid

  • Aromatic amine (e.g., 4-amino-N-(tert-butyl)benzenesulfonamide)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stir plate and stir bar

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a solution of 2-Chloro-3-nitropyridine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add the aromatic amine (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(Aryl)-2-chloro-3-nitropyridine-5-carboxamide.

Visualizations

Experimental Workflow: Synthesis of JAK2 Inhibitor

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling A This compound B KMnO4, H2O, Heat A->B Oxidation C 2-Chloro-3-nitropyridine-5-carboxylic acid B->C D 2-Chloro-3-nitropyridine-5-carboxylic acid E Aromatic Amine, DCC, DMAP, DCM D->E Coupling F N-(Aryl)-2-chloro-3-nitropyridine-5-carboxamide (JAK2 Inhibitor) E->F

Caption: Synthetic route for a JAK2 inhibitor.

Signaling Pathway: JAK-STAT Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene Binding & Activation Cytokine Cytokine Cytokine->Receptor Binding & Dimerization Inhibitor JAK2 Inhibitor (e.g., from this compound) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Application Notes and Protocols for the Amination of 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amination of 2-Chloro-5-methyl-3-nitropyridine is a critical transformation in synthetic organic chemistry, providing a key intermediate for the development of various pharmaceutical and agrochemical compounds. The presence of the electron-withdrawing nitro group and the pyridine nitrogen atom activates the chloro-substituent towards nucleophilic aromatic substitution (SNAr). This application note provides a detailed experimental protocol for the amination of this compound with a generic primary amine, outlining the reaction conditions, purification, and characterization of the resulting 2-amino-5-methyl-3-nitropyridine derivative.

Principle of the Reaction

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to attack by a nucleophile, in this case, a primary amine. The amine attacks the carbon atom bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the departure of the chloride leaving group, yielding the aminated product.

Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a primary amine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, n-butylamine)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K2CO3))

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol or acetonitrile).

  • Addition of Reagents: Add the primary amine (1.1 - 1.5 eq) to the solution, followed by the addition of a base such as triethylamine (1.5 - 2.0 eq).[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure aminated product.

Data Presentation

The following table summarizes hypothetical quantitative data for the amination of this compound with benzylamine as a representative primary amine.

ParameterValue
Starting MaterialThis compound
AmineBenzylamine
SolventEthanol
BaseTriethylamine
Reaction Temperature80°C
Reaction Time6 hours
Yield of Purified Product85%
Product AppearanceYellow solid
Melting Point125-127°C
1H NMR (CDCl3, 400 MHz) δ (ppm)8.21 (s, 1H), 7.40-7.30 (m, 5H), 6.85 (s, 1H), 4.65 (d, J=5.6 Hz, 2H), 2.35 (s, 3H)
13C NMR (CDCl3, 100 MHz) δ (ppm)158.2, 145.1, 138.5, 135.4, 129.0, 128.1, 127.8, 125.6, 48.5, 17.8
Mass Spectrometry (ESI+) m/z[M+H]+ calculated for C13H13N3O2: 244.1086; found: 244.1081

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Solvent add_reagents Add Primary Amine and Base start->add_reagents 1.0 eq react Heat and Stir Reaction Mixture add_reagents->react 1.1-1.5 eq Amine 1.5-2.0 eq Base cool Cool to Room Temperature react->cool concentrate Remove Solvent cool->concentrate extract Aqueous Work-up (EtOAc, NaHCO3, Brine) concentrate->extract dry Dry (Na2SO4) and Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure Aminated Product chromatography->product

Caption: Experimental workflow for the amination of this compound.

References

Application Note: A Scalable Synthesis of 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the laboratory and scale-up synthesis of 2-Chloro-5-methyl-3-nitropyridine, an important intermediate in medicinal chemistry.[1] The primary method described is the chlorination of 2-hydroxy-5-methyl-3-nitropyridine. Two effective chlorinating systems are presented: thionyl chloride with a catalytic amount of dimethylformamide (DMF), and a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This note includes comprehensive experimental procedures, tabulated data for easy comparison, and workflow diagrams to ensure reproducibility and facilitate technology transfer to a larger scale.

Synthesis Overview

The principal synthetic route to this compound involves the direct chlorination of its corresponding hydroxyl precursor, 2-hydroxy-5-methyl-3-nitropyridine. This transformation is a standard method for converting hydroxypyridines, which often exist in the pyridone tautomeric form, into the more reactive chloropyridine derivatives.

The reaction substitutes the hydroxyl group with a chlorine atom, a crucial step for enabling subsequent nucleophilic substitution reactions at that position. The high reactivity of the resulting 2-chloropyridine derivative makes it a valuable building block in the synthesis of more complex molecules.[2]

reaction_pathway Reactant 2-Hydroxy-5-methyl-3-nitropyridine Product This compound Reactant->Product Chlorination Reagent Chlorinating Agent (e.g., SOCl₂ or POCl₃/PCl₅) Reagent->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols are presented for the chlorination reaction. Protocol A utilizes thionyl chloride and is based on a high-yield laboratory procedure.[1] Protocol B employs phosphorus oxychloride and phosphorus pentachloride, a common method for industrial-scale chlorinations of hydroxypyridines.[3][4]

Protocol A: Chlorination using Thionyl Chloride (SOCl₂) and DMF

This method is highly efficient, providing an excellent yield on a laboratory scale.[1]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methyl-3-nitropyridine (1.0 mol, 154.1 g).

  • Carefully add thionyl chloride (SOCl₂) (1500 ml) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5-10 mL) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The remaining residue is then cautiously poured into a beaker of crushed ice/water.

  • The aqueous solution is extracted three times with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The final product can be further purified by recrystallization, for example, from a hexane/methylene chloride mixture.[1]

Protocol B: Chlorination using Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅)

This protocol is adapted from methods used for analogous pyridine systems and is well-suited for larger scale operations.[3][4]

Procedure:

  • Set up a reaction vessel suitable for heating and stirring under an inert atmosphere.

  • Charge the vessel with 2-hydroxy-5-methyl-3-nitropyridine (1.0 mol, 154.1 g).

  • Add phosphorus oxychloride (POCl₃) (7.5 mol, 1150 g, ~700 mL).

  • Slowly add phosphorus pentachloride (PCl₅) (1.5 mol, 312.5 g) in portions while stirring. The addition may be exothermic.

  • Heat the reaction mixture to 100-110°C and maintain for 4-6 hours, monitoring by TLC.

  • After cooling, remove the excess phosphorus oxychloride by vacuum distillation.

  • The residue is then carefully quenched by pouring it onto crushed ice.

  • Neutralize the acidic solution to a pH of 7-8 using a base such as a 40% aqueous sodium hydroxide solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or 1,2-dichloroethane (3 x 500 mL).[3][5]

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain the product.

Data Summary

The following tables summarize the quantitative data for the two protocols, scaled to a 1-mole reaction of the starting material.

Parameter Protocol A (SOCl₂/DMF) Protocol B (POCl₃/PCl₅)
Starting Material 2-hydroxy-5-methyl-3-nitropyridine2-hydroxy-5-methyl-3-nitropyridine
Amount154.1 g (1.0 mol)154.1 g (1.0 mol)
Chlorinating Agent(s) Thionyl Chloride (SOCl₂)Phosphorus Oxychloride (POCl₃) & Phosphorus Pentachloride (PCl₅)
Molar Ratio (vs. SM)~19.5 (Solvent)POCl₃: 7.5, PCl₅: 1.5
Catalyst DMF (catalytic)None
Reaction Temperature Reflux (~79°C)100 - 110°C
Reaction Time 3 - 4 hours4 - 6 hours
Reported Yield ~92%[1]89 - 94% (typical for analogous reactions)[3][5]
Purity (typical) >97% after purification[6]>99% after purification[3][5]

Table 1: Comparison of Scale-Up Synthesis Protocols.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis, from reaction setup to final product isolation.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase setup 1. Setup & Reagent Charging reaction 2. Heating & Reflux setup->reaction monitoring 3. TLC Monitoring reaction->monitoring cooling 4. Cooling & Reagent Removal monitoring->cooling quench 5. Quenching with Ice/Water cooling->quench extraction 6. Solvent Extraction quench->extraction drying 7. Drying Organic Phase extraction->drying evaporation 8. Solvent Evaporation drying->evaporation purify 9. Recrystallization evaporation->purify product Final Product purify->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Considerations

  • Thionyl chloride (SOCl₂) is toxic, corrosive, and reacts violently with water, releasing HCl and SO₂ gases. All handling must be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅) are highly corrosive and react vigorously with water. They are toxic upon inhalation and skin contact. Personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • The quenching step for both protocols is highly exothermic and releases acidic gases. It must be performed slowly and with adequate cooling and ventilation.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate care and minimize exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-Chloro-5-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic pathway involves the chlorination of 2-hydroxy-5-methyl-3-nitropyridine. This precursor is typically synthesized by the nitration of 2-hydroxy-5-methylpyridine. An alternative and often high-yielding method is the direct chlorination of 2-hydroxy-5-methyl-3-nitropyridine using thionyl chloride in the presence of DMF, which has been reported to achieve yields as high as 92%.[1]

Q2: What are the critical parameters to control during the chlorination step?

A2: The choice of chlorinating agent, reaction temperature, and reaction time are critical. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅).[2] The reaction temperature and duration need to be optimized to ensure complete conversion while minimizing the formation of byproducts. For instance, a reaction with thionyl chloride and a catalytic amount of DMF is conducted at reflux for 3 hours to achieve a high yield.[1]

Q3: What are the main challenges and side reactions in this synthesis?

A3: A significant challenge lies in the nitration step to produce the 2-hydroxy-5-methyl-3-nitropyridine precursor. The nitration of picoline derivatives can lead to the formation of isomers, which are often difficult to separate. For instance, the nitration of 2-aminopyridine can result in a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[3] In the chlorination step, incomplete reaction can be an issue, and harsh conditions may lead to degradation of the starting material or product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete chlorination of the 2-hydroxy-5-methyl-3-nitropyridine precursor.- Increase the reaction time or temperature. For example, when using thionyl chloride with DMF, ensure the mixture is refluxed for at least 3 hours.[1]- Use a stronger chlorinating agent, such as a mixture of phosphorus pentachloride and phosphorus oxychloride.[4]- Ensure the starting material is completely dry, as water can quench the chlorinating agent.
Degradation of the product under harsh reaction conditions.- If using a highly reactive chlorinating agent like PCl₅/POCl₃, consider lowering the reaction temperature.[3][4]- Minimize the reaction time to what is necessary for complete conversion, monitored by TLC or HPLC.
Loss of product during workup and purification.- During aqueous workup, ensure the pH is carefully controlled to prevent hydrolysis of the product.- Optimize the extraction solvent and the number of extractions. Dichloromethane is a commonly used solvent for extraction.[1]- For purification, consider column chromatography with a suitable solvent system or recrystallization from an appropriate solvent mixture like hexane/methylene chloride.[1]
Presence of Impurities in the Final Product Unreacted 2-hydroxy-5-methyl-3-nitropyridine.- Enhance the efficiency of the chlorination step as described above.- Purify the crude product using column chromatography.
Formation of isomeric byproducts during the initial nitration step.- Optimize the nitrating conditions (temperature, nitrating agent) to favor the formation of the desired 3-nitro isomer.- Purify the nitrated intermediate before proceeding to the chlorination step. This can be achieved by fractional crystallization or chromatography.
Difficulty in Isolating the Product The product is an oil or does not precipitate.- After the reaction, quench the mixture by pouring it into ice water to facilitate the precipitation of the solid product.[5]- If the product remains in solution, perform a thorough extraction with a suitable organic solvent like dichloromethane.[1]

Experimental Protocols

Protocol 1: Chlorination of 2-hydroxy-5-methyl-3-nitropyridine with Thionyl Chloride[1]

This protocol details a high-yield synthesis of this compound.

  • Reaction Setup : To 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine, add 15 ml of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.

  • Reaction : Heat the mixture to reflux and maintain for 3 hours.

  • Workup : After cooling, carefully evaporate the excess thionyl chloride under reduced pressure.

  • Extraction : Dilute the residue with water and extract the aqueous solution with dichloromethane.

  • Purification : Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Parameter Value
Starting Material2-hydroxy-5-methyl-3-nitropyridine
Chlorinating AgentThionyl chloride (SOCl₂)
CatalystN,N-dimethylformamide (DMF)
Reaction Time3 hours
Reaction TemperatureReflux
Reported Yield92%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Start with 2-hydroxy-5-methyl-3-nitropyridine add_reagents Add Thionyl Chloride and catalytic DMF start->add_reagents reflux Reflux for 3 hours add_reagents->reflux evaporation Evaporate excess Thionyl Chloride reflux->evaporation extraction Dilute with water and extract with Dichloromethane evaporation->extraction purification Dry organic phase and evaporate solvent extraction->purification end_product This compound purification->end_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Product Degradation? low_yield->degradation workup_loss Loss during Workup? low_yield->workup_loss solution1 Increase reaction time/temp Use stronger chlorinating agent incomplete_reaction->solution1 Yes solution2 Lower reaction temperature Minimize reaction time degradation->solution2 Yes solution3 Optimize pH during workup Improve extraction/purification workup_loss->solution3 Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-5-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification methods for this compound, a solid compound, are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities and obtaining high-purity crystalline material. Column chromatography is useful for separating the target compound from significant impurities, especially those with different polarities.

Q2: What are the potential impurities in crude this compound?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Potential impurities may include the starting material 2-hydroxy-5-methyl-3-nitropyridine, chlorinated byproducts, and positional isomers that may form during the nitration or chlorination steps.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to monitor the purity.[1] TLC is a rapid method to check the progress of purification during column chromatography. HPLC provides accurate quantitative data on the purity of the final product. Gas Chromatography (GC) can also be utilized to assess purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not crystallize upon cooling. Too much solvent was used.Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation and then allow the solution to cool again.[2]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[2]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
The compound is significantly impure, leading to a large melting point depression.[3]Purify the crude product first by column chromatography to remove the bulk of the impurities and then recrystallize.
The rate of cooling is too fast.Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.[2]
Low recovery of the purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3]
Premature crystallization occurred during hot filtration.Use a heated funnel or preheat the filtration apparatus. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved.
The purified crystals are still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your product.
Column Chromatography
Problem Possible Cause Solution
The compound does not move down the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound runs with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system.
Poor separation of the product from impurities (streaking or overlapping bands). The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of the eluent or a volatile solvent, and load it onto the column in a narrow band.[4]
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
The compound is interacting strongly with the silica gel (common for basic compounds like pyridines).Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing.[5]
The compound appears to be decomposing on the column. The silica gel is too acidic.Deactivate the silica gel by adding a small percentage of a base like triethylamine to the slurry before packing the column. Alternatively, use a different stationary phase like neutral alumina.[6]

Data Presentation

The following table summarizes representative data for the purification of this compound and related compounds.

Purification Method Compound Solvent/Eluent System Yield Purity Reference
RecrystallizationThis compoundHexane/Methylene chloride (1:1 v/v)92% (isolated yield from synthesis)Crystalline solid suitable for X-ray analysis[7]
Extraction/Washing2-Chloro-5-nitropyridineDichloromethane/Water, Saturated Brine95.3%99.8% (GC Purity)[8]
Extraction/Washing2-Chloro-5-nitropyridineDichloromethane/5% HCl, Water98%>99% (LC Purity)[8]
Recrystallization2-hydroxy-5-nitropyridineIsopropanol/Activated Carbon89.9%99.7% (Liquid Phase Purity)[9]
Preparative HPLC2-chloro-5-trichloromethylpyridineAcetonitrile/Water (gradient)82.7% (recovery)99.01%[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization to obtain a high-purity crystalline solid.

Materials:

  • Crude this compound

  • Hexane

  • Methylene chloride

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 (v/v) mixture of hexane and methylene chloride.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent mixture dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A good system will give the target compound an Rf value of approximately 0.2-0.4. A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Gradient Elution (if necessary): If the compounds are not separating well, you can gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_cool Slow Cooling & Ice Bath rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Solvent rec_filter->rec_wash rec_dry Dry Under Vacuum rec_wash->rec_dry rec_pure Pure Crystalline Product rec_dry->rec_pure

Caption: Workflow for the purification of this compound by recrystallization.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Recrystallization start Start Recrystallization issue Issue Encountered? start->issue no_xtal No Crystals Form issue->no_xtal Yes oil_out Product Oils Out issue->oil_out low_yield Low Yield issue->low_yield success Successful Purification issue->success No solve_no_xtal Reduce Solvent Volume Add Seed Crystal no_xtal->solve_no_xtal solve_oil_out Re-dissolve & Cool Slowly Change Solvent oil_out->solve_oil_out solve_low_yield Minimize Hot Solvent Ensure Thorough Cooling low_yield->solve_low_yield solve_no_xtal->start solve_oil_out->start solve_low_yield->start

Caption: Logical workflow for troubleshooting common issues in recrystallization.

References

Common side reactions in the synthesis of 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is the chlorination of 2-hydroxy-5-methyl-3-nitropyridine. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1]

Q2: What are the primary side reactions I should be aware of during the synthesis?

A2: The main side reactions include:

  • Incomplete Chlorination: Residual 2-hydroxy-5-methyl-3-nitropyridine may remain if the reaction does not go to completion.

  • Formation of Positional Isomers: Depending on the synthetic route, particularly if starting from a precursor that requires nitration, positional isomers can be formed. For instance, nitration of 2-amino or 2-chloro-5-methylpyridine can potentially yield other nitro-isomers.

  • Over-chlorination: The formation of dichlorinated pyridine species is a possibility, especially under harsh reaction conditions or with an excess of the chlorinating agent.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis and quantification.

Q4: What are the recommended purification methods for the final product?

A4: After the reaction is complete, the crude product is typically worked up by quenching with water and extracting with an organic solvent like dichloromethane.[1] The product can then be purified by recrystallization, often from a solvent mixture such as hexane/methylene chloride, to obtain crystals suitable for further use.[1] Column chromatography can also be employed for more challenging separations of byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is refluxed for the recommended duration (e.g., 3 hours) and that the temperature is maintained.[1] Monitor the reaction by TLC until the starting material is consumed.
Moisture in the reaction: Thionyl chloride reacts with water.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal work-up: Product loss during extraction or washing steps.Ensure proper phase separation during extraction. Minimize the number of washing steps if product solubility in the aqueous phase is a concern.
Presence of Starting Material (2-hydroxy-5-methyl-3-nitropyridine) in the Final Product Incomplete chlorination: Insufficient amount of chlorinating agent or deactivation of the reagent.Use a slight excess of the chlorinating agent (e.g., thionyl chloride). Ensure the quality of the chlorinating agent is high and it has not been exposed to moisture.
Formation of an Isomeric Byproduct Non-regioselective nitration in a preceding step: If the synthesis involves nitration of a substituted pyridine, multiple isomers can be formed.Optimize the nitration conditions (temperature, acid mixture) to favor the formation of the desired isomer. Purification by fractional crystallization or column chromatography may be necessary. For example, in the nitration of 2-aminopyridine, the ratio of 3-nitro to 5-nitro isomers can be influenced by the reaction conditions.[2]
Presence of Dichlorinated Impurities Over-chlorination: Excess of chlorinating agent or prolonged reaction time at high temperatures.Carefully control the stoichiometry of the chlorinating agent. Reduce the reaction time or temperature once the starting material is consumed (as monitored by TLC).
Dark-colored Reaction Mixture or Product Decomposition: Reaction temperature might be too high, or impurities in the starting materials might be causing degradation.Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent. Use pure starting materials.
Quantitative Data on Potential Side Products

The exact yields of side products can vary significantly based on the specific reaction conditions. The following table provides an illustrative summary based on related reactions.

Side Product Typical Formation Context Exemplary Yield/Ratio Reference
2-hydroxy-5-methyl-3-nitropyridineIncomplete ChlorinationCan be significant if reaction conditions are not optimal.-
Positional Nitro IsomersNitration of precursors like 2-aminopyridine.The ratio of 2-amino-3-nitropyridine to 2-amino-5-nitropyridine can be around 6.26:1 under photolytic conditions. Under thermolysis, the major product can be the 3-nitro isomer (40%) with the 5-nitro isomer as a byproduct (26%).[2]
Dichlorinated PyridinesOver-chlorinationNot specifically quantified in the direct synthesis of the target molecule, but a known side reaction in similar chlorinations.-

Experimental Protocols

Synthesis of this compound from 2-hydroxy-5-methyl-3-nitropyridine [1]

  • Materials:

    • 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol)

    • Thionyl chloride (15 ml)

    • N,N-dimethylformamide (DMF) (a small amount)

    • Water

    • Dichloromethane

    • Hexane

  • Procedure:

    • To a round-bottom flask, add 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) and thionyl chloride (15 ml).

    • Add a catalytic amount of DMF.

    • Heat the mixture at reflux for 3 hours.

    • After cooling, evaporate the excess thionyl chloride under reduced pressure.

    • Carefully dilute the residue with water.

    • Extract the aqueous solution with dichloromethane.

    • Dry the combined organic phases over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent to afford the crude product. The isolated yield is reported to be around 92%.

    • For further purification, crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a hexane/methylene chloride mixture (1:1 v/v) at room temperature.

Visualizations

Synthesis_Pathway start 2-hydroxy-5-methyl-3-nitropyridine product This compound start->product Chlorination reagent SOCl₂, DMF (cat.)

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Product Yield? check_completion Check Reaction Completion (TLC/HPLC) start->check_completion Yes check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents No, product purity is the issue optimize_workup Optimize Extraction/Purification start->optimize_workup Yield is low despite good purity incomplete Incomplete Reaction check_completion->incomplete Incomplete impure Impure Reagents/Moisture check_reagents->impure Suspected loss Product Loss optimize_workup->loss Likely increase_time Increase Reaction Time/Temp incomplete->increase_time use_fresh Use Fresh/Dry Reagents impure->use_fresh modify_workup Modify Work-up Protocol loss->modify_workup

Caption: Troubleshooting workflow for low product yield.

Side_Reactions main_reaction Synthesis of this compound incomplete Incomplete Chlorination main_reaction->incomplete Side Reaction isomer Positional Isomer Formation main_reaction->isomer Side Reaction over_chlorination Over-chlorination main_reaction->over_chlorination Side Reaction byproduct1 2-hydroxy-5-methyl-3-nitropyridine (starting material) incomplete->byproduct1 Leads to byproduct2 e.g., 2-Chloro-5-methyl-X-nitropyridine isomer->byproduct2 Leads to byproduct3 Dichlorinated Pyridines over_chlorination->byproduct3 Leads to

Caption: Common side reactions and byproducts.

References

Technical Support Center: Chlorination of 2-hydroxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 2-hydroxy-5-methyl-3-nitropyridine to synthesize 2-chloro-5-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common chlorinating agents used for the conversion of 2-hydroxy-5-methyl-3-nitropyridine?

The most common chlorinating agents for this transformation are thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). The choice of reagent can influence reaction conditions, work-up procedures, and potentially the byproduct profile. Thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a frequently cited reagent for this specific conversion.[1]

Q2: What is the role of DMF in chlorination reactions with thionyl chloride?

In chlorination reactions using thionyl chloride, N,N-dimethylformamide (DMF) acts as a catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic species that is more reactive than thionyl chloride itself. This enhances the rate of the chlorination reaction.

Q3: My reaction is complete according to TLC, but I isolate the starting material after work-up. What could be the issue?

This is a common issue and often points to the hydrolysis of the desired this compound product back to the starting 2-hydroxy-5-methyl-3-nitropyridine during the aqueous work-up. The chloro-substituted pyridine ring is susceptible to nucleophilic attack by water, especially if the pH is not carefully controlled or if the product is exposed to aqueous conditions for an extended period. To mitigate this, ensure a rapid and efficient extraction of the product into an organic solvent and thoroughly dry the organic layer before solvent evaporation.

Q4: I observe an unknown impurity in my crude product. What could it be?

While specific byproducts for this reaction are not extensively documented in the literature, potential impurities could include:

  • Unreacted starting material: Due to incomplete reaction.

  • Dimeric ethers: Formed by the reaction of the starting material with the product.

  • Polychlorinated species: Although less likely under controlled conditions, over-chlorination on the pyridine ring or the methyl group could occur.

  • Hydrolysis product: As mentioned in Q3, the starting material can be regenerated during workup.

Careful optimization of reaction time, temperature, and stoichiometry of the chlorinating agent can help minimize the formation of these byproducts.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion to the product 1. Inactive chlorinating agent. 2. Insufficient reaction temperature or time. 3. Poor quality starting material.1. Use a fresh bottle of the chlorinating agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Ensure the starting 2-hydroxy-5-methyl-3-nitropyridine is dry and pure.
Formation of a significant amount of unreacted starting material 1. Insufficient amount of chlorinating agent. 2. Short reaction time.1. Increase the molar equivalents of the chlorinating agent. 2. Extend the reaction time and monitor by TLC until the starting material is consumed.
Product decomposes during work-up Hydrolysis of the chloro group.1. Perform the aqueous work-up at a low temperature (e.g., using an ice bath). 2. Minimize the time the product is in contact with the aqueous phase. 3. Ensure the pH of the aqueous layer is neutral or slightly basic during extraction.
Difficulty in removing phosphorus-based byproducts (when using POCl₃ or PCl₅) Residual phosphorus species can be challenging to remove.1. Quench the reaction mixture carefully with ice water. 2. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize acidic byproducts. 3. A wash with a dilute sodium hydroxide solution can also be effective.

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride and DMF[1]

This protocol is based on a literature procedure for the synthesis of this compound.

Materials:

  • 2-hydroxy-5-methyl-3-nitropyridine

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine, add 15 ml of thionyl chloride.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully evaporate the excess thionyl chloride under reduced pressure.

  • Dilute the residue with cold water.

  • Extract the aqueous solution with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • The product can be further purified by recrystallization.

Expected Yield: ~92%

Protocol 2: General Procedure for Chlorination using Phosphorus Oxychloride

This is a general and solvent-free procedure that has been reported for the chlorination of various hydroxypyridines and can be adapted for 2-hydroxy-5-methyl-3-nitropyridine.

Materials:

  • 2-hydroxy-5-methyl-3-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Ice-cold water

  • Saturated sodium carbonate solution

Procedure:

  • In a suitable reaction vessel, combine 2-hydroxy-5-methyl-3-nitropyridine and an equimolar amount of phosphorus oxychloride.

  • If the starting material is not basic enough, a small amount of pyridine can be added as a base.

  • Heat the reaction mixture, for example, to 100-120 °C, and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction mixture by adding it to ice-cold water with vigorous stirring.

  • Neutralize the solution to a pH of 7-8 using a saturated sodium carbonate solution.

  • The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Data Presentation

Table 1: Summary of Chlorination Methods and Reported Yields

Chlorinating AgentCatalyst/BaseSolventReaction ConditionsReported YieldReference
Thionyl Chloride (SOCl₂)DMF (catalytic)None (SOCl₂ as solvent)Reflux, 3h92%[1]
Phosphorus Oxychloride (POCl₃)Pyridine (optional)None (Solvent-free)100-120 °CHigh yields reported for similar substrates

Visualizations

Reaction Pathway

Chlorination_Pathway start 2-hydroxy-5-methyl-3-nitropyridine reagent + SOCl2 (or POCl3) start->reagent product This compound reagent->product

Caption: General reaction scheme for the chlorination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Review Workup Procedure check_reaction->check_workup Yes prolong_reaction Increase Time/Temp or Add More Reagent incomplete->prolong_reaction prolong_reaction->check_reaction hydrolysis Product Hydrolysis check_workup->hydrolysis Suspected purification_issue Inefficient Purification check_workup->purification_issue Not Suspected optimize_workup Use Cold Water, Minimize Contact Time hydrolysis->optimize_workup optimize_workup->purification_issue recrystallize Recrystallize from Appropriate Solvent purification_issue->recrystallize end Pure Product recrystallize->end

Caption: A workflow for troubleshooting common issues.

References

Preventing decomposition of 2-Chloro-5-methyl-3-nitropyridine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can lead to thermal decomposition.

  • pH: The compound is sensitive to both strongly acidic and strongly basic conditions.

  • Presence of strong oxidizing agents: These can degrade the molecule.

Q2: What are the observable signs of decomposition?

A2: Decomposition can be indicated by a change in the reaction mixture's color, the formation of unexpected precipitates, or the evolution of gas. For accurate detection, it is recommended to monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: What are the likely decomposition products?

A3: Under thermal stress, decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1] In the presence of strong bases, ring-opening of the pyridine structure can occur. Hydrolysis of the chloro group to a hydroxyl group is another potential decomposition pathway.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low or No Product Yield with Significant Starting Material Consumption

If you observe a low yield of your desired product despite the consumption of this compound, decomposition is a likely cause.

Troubleshooting Workflow:

Start Low Product Yield Check_Temp Review Reaction Temperature Start->Check_Temp Check_pH Assess Reaction pH Start->Check_pH Check_Reagents Evaluate Reagents Start->Check_Reagents Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Optimize_pH Adjust pH Check_pH->Optimize_pH Optimize_Reagents Select Milder Reagents Check_Reagents->Optimize_Reagents Success Improved Yield Optimize_Temp->Success Optimize_pH->Success Optimize_Reagents->Success

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

Possible Cause Recommended Action
Excessive Reaction Temperature Monitor the internal reaction temperature closely. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. For reactions requiring elevated temperatures, perform a time-course study to determine the optimal heating duration that maximizes product formation while minimizing decomposition.
Inappropriate pH (Strongly Acidic or Basic) If your reaction conditions are highly acidic or basic, consider using milder reagents. For base-catalyzed reactions, weaker bases like potassium carbonate or sodium bicarbonate may be preferable to strong bases like sodium hydroxide or sodium methoxide. If strong acidity is required, consider a slow, controlled addition of the acid at a low temperature.
Presence of Strong Oxidizing Agents Avoid using strong oxidizing agents in the presence of this compound. If an oxidation step is necessary, it should be performed on a downstream intermediate after the pyridine core has been modified.
Solvent Effects The choice of solvent can influence the stability of the reactant. While generally soluble in many organic solvents, it's advisable to use anhydrous solvents to prevent hydrolysis. For reactions sensitive to polarity, consider screening a range of solvents to find the optimal balance between reactivity and stability.
Issue 2: Formation of Multiple Unidentified Byproducts

The appearance of several spots on a TLC plate or multiple peaks in an HPLC chromatogram that do not correspond to the starting material or the desired product is a strong indicator of decomposition.

Logical Relationship for Byproduct Analysis:

Byproducts Multiple Byproducts Observed Isolate Isolate Major Byproducts Byproducts->Isolate Analyze Characterize Byproducts (NMR, MS) Isolate->Analyze Identify_Pathway Identify Decomposition Pathway Analyze->Identify_Pathway Modify_Conditions Modify Reaction Conditions to Inhibit Pathway Identify_Pathway->Modify_Conditions Monitor Monitor for Byproduct Reduction Modify_Conditions->Monitor Success Minimized Byproducts Monitor->Success

Caption: Workflow for analyzing and mitigating byproduct formation.

Common Byproducts and Prevention Strategies:

Potential Byproduct Formation Pathway Prevention Strategy
2-Hydroxy-5-methyl-3-nitropyridine Hydrolysis of the chloro group. This can be catalyzed by water, strong acids, or strong bases.Use anhydrous solvents and reagents. If a base is required, use a non-nucleophilic base and maintain a low reaction temperature.
Ring-opened products Attack by strong nucleophiles/bases on the pyridine ring.Use milder bases and lower reaction temperatures. Control the stoichiometry of the nucleophile carefully.
Denitrated product (2-Chloro-5-methylpyridine) Reductive cleavage of the nitro group. Can occur in the presence of certain metals or reducing agents.Scrutinize all reagents for potential reducing contaminants. If using a metal catalyst (e.g., in cross-coupling reactions), ensure the reaction is performed under an inert atmosphere to prevent side reactions.
Homocoupling products (in Suzuki reactions) Self-coupling of the starting material.Ensure thorough degassing of the reaction mixture. Use a Pd(0) catalyst source or a pre-catalyst that is efficiently reduced to Pd(0).[2]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a starting point for reacting this compound with a generic nucleophile.

Experimental Workflow:

Start Combine Reactants Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Base Add Base (if required) Inert_Atmosphere->Add_Base Heat Heat to Reaction Temperature Add_Base->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify by Chromatography Workup->Purify

Caption: A typical experimental workflow for an SNAr reaction.

Methodology:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (1.0-1.2 eq).

  • If the nucleophile is an amine or alcohol, add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C, and increase if necessary).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring Decomposition by HPLC

Methodology:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Set up the reaction as intended.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot immediately in a known volume of a suitable solvent to stop the reaction.

  • Analyze the quenched sample by reverse-phase HPLC.

  • Quantify the peak area of this compound and any new peaks that appear over time. A decrease in the starting material peak area without a corresponding increase in the product peak area suggests decomposition.

Quantitative Data Summary:

The stability of this compound is highly dependent on the specific reaction conditions. Below is a table summarizing general stability guidelines.

Parameter Condition Stability/Decomposition Risk
Temperature < 80 °CGenerally stable
80-120 °CModerate risk of decomposition, monitor closely
> 120 °CHigh risk of thermal decomposition
pH 4-7Optimal stability range
< 4Increased risk of hydrolysis
> 8Increased risk of hydrolysis and ring-opening
Reagents Weak bases (e.g., K₂CO₃, NaHCO₃)Generally compatible
Strong bases (e.g., NaOH, NaOMe)High risk of decomposition
Strong acids (e.g., conc. H₂SO₄, HCl)High risk of decomposition
Strong oxidizing agentsIncompatible, high risk of decomposition

References

Technical Support Center: Suzuki Coupling with 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-5-methyl-3-nitropyridine in Suzuki coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?

Answer:

Low or no yield in the Suzuki coupling of this compound can stem from several factors, often related to the challenging nature of the substrate.[1] The primary reasons include:

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1][2]

  • Substrate Reactivity: While the electron-withdrawing nitro group activates the C-Cl bond towards oxidative addition, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond.[3][4] This makes the initial oxidative addition step of the catalytic cycle more difficult.

  • Inefficient Transmetalation: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium complex, can be slow for electron-deficient heteroaryl compounds.[5]

  • Side Reactions: Competing side reactions such as dehalogenation (replacement of chlorine with hydrogen) and protodeboronation of the boronic acid can consume starting materials and reduce the yield of the desired product.[4]

Question 2: What are the most common side reactions observed, and how can they be minimized?

Answer:

The two most prevalent side reactions are dehalogenation and protodeboronation.

  • Dehalogenation: The starting this compound is converted to 5-methyl-3-nitropyridine. This can be minimized by:

    • Careful selection of ligand and base: Using bulky, electron-rich phosphine ligands can sometimes promote this side reaction, so screening of ligands may be necessary.[3]

    • Lowering the reaction temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of dehalogenation more than the desired coupling.[3]

    • Ensuring an inert atmosphere: Oxygen can promote side reactions.[2]

  • Protodeboronation: The boronic acid reagent is converted to the corresponding arene. This is often exacerbated by the presence of water and certain bases.[3] To minimize this:

    • Use anhydrous solvents: This reduces the source of protons.[1]

    • Use a less nucleophilic base: Strong bases can sometimes promote this side reaction.

    • Consider boronic esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[6]

Question 3: My this compound seems unreactive. What specific conditions can improve the coupling?

Answer:

Given the inherent challenges with this substrate, highly active catalyst systems and optimized conditions are often required.[2] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands help to stabilize the active palladium species, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][2]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[2] However, be mindful that this can also increase the rate of side reactions.

  • Select an Appropriate Base: A strong, non-nucleophilic base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[3][4] Other bases like cesium carbonate (Cs₂CO₃) can also be screened.[3]

Question 4: How do I choose the right catalyst system for this specific substrate?

Answer:

The choice of the palladium source and ligand is critical for success.

  • Palladium Source: Pre-formed palladium catalysts or pre-catalysts are often more reliable than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[7] Pre-catalysts can lead to more reproducible results.[3]

  • Ligands: As mentioned, bulky, electron-rich phosphine ligands are generally the best choice. SPhos and XPhos are excellent starting points for screening.[7] The electron-withdrawing nature of the nitropyridine may necessitate a more electron-rich ligand to facilitate the oxidative addition step.

Data Presentation: Recommended Reaction Parameters

The following table summarizes generally recommended starting conditions for the Suzuki coupling of this compound. These should be considered as a starting point for optimization.

ParameterRecommended ConditionRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts can offer better reproducibility.[3][7]
Ligand SPhos, XPhos, or other bulky, electron-rich phosphine ligandsEssential for activating the C-Cl bond and preventing catalyst inhibition.[1][3]
Base K₃PO₄, Cs₂CO₃K₃PO₄ is often effective for challenging couplings.[3][7]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFThe choice of solvent can influence solubility and reaction rate. Anhydrous solvents can minimize protodeboronation.[1][7]
Temperature 80-110 °CHigher temperatures may be required to drive the reaction to completion, but can also lead to side products.[3][7]
Catalyst Loading 1-5 mol%Higher catalyst loading may be necessary for this challenging substrate.[1]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[4][7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4]

Mandatory Visualization

Troubleshooting_Suzuki_Coupling start Start: Low/No Yield check_catalyst Issue: Catalyst Inactivation? start->check_catalyst end_success Successful Coupling end_fail Re-evaluate Strategy check_conditions Issue: Sub-optimal Conditions? check_catalyst->check_conditions No solution_catalyst Solution: - Use bulky, electron-rich ligands (SPhos, XPhos) - Use a pre-catalyst - Increase catalyst loading check_catalyst->solution_catalyst Yes check_side_reactions Issue: Side Reactions? check_conditions->check_side_reactions No solution_conditions Solution: - Increase temperature (80-110 °C) - Screen bases (K3PO4, Cs2CO3) - Ensure anhydrous/degassed solvent check_conditions->solution_conditions Yes check_side_reactions->end_fail No solution_side_reactions Solution: - For Dehalogenation: Lower temp, screen ligands - For Protodeboronation: Use boronic ester, anhydrous solvent check_side_reactions->solution_side_reactions Yes solution_catalyst->end_success solution_conditions->end_success solution_side_reactions->end_success

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

References

Improving regioselectivity in reactions of 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-methyl-3-nitropyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve regioselectivity and overall success in reactions involving this versatile pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary site for reaction is the carbon at the C2 position, which bears the chloro substituent. The strong electron-withdrawing nature of the nitro group at the C3 position, combined with the inherent electron deficiency of the pyridine ring, significantly activates the C2 position for nucleophilic aromatic substitution (SNAr).[1] The chloro atom serves as an effective leaving group in these transformations.

Q2: What are the most common reaction types for this compound, and how is regioselectivity controlled?

The most common and synthetically useful reactions are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile displaces the chloride at the C2 position. Regioselectivity is predominantly controlled by electronic factors. The nitro group at C3 strongly activates the ortho (C2) and para (C4) positions. Since the leaving group is at C2, this position is highly susceptible to attack. The reaction proceeds through a stabilized Meisenheimer complex intermediate.[2][3]

  • Palladium-Catalyzed Cross-Coupling: For reactions like Suzuki or Buchwald-Hartwig, the regioselectivity is inherently controlled as the reaction occurs at the C-Cl bond.[4][5][6] These methods are excellent alternatives when SNAr reactions are sluggish or incompatible with the desired nucleophile.

Q3: What factors influence the rate and yield of SNAr reactions with this substrate?

Several factors govern the success of SNAr reactions:

  • Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, alkoxides, amines) generally react faster.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred as they can solvate the cation of the nucleophile without hydrogen bonding to the nucleophile itself, thus increasing its reactivity.

  • Temperature: Higher temperatures can increase the reaction rate, but may also lead to side reactions if not carefully controlled.

  • Steric Hindrance: While the C2 position is electronically activated, bulky nucleophiles may experience steric hindrance from the adjacent nitro group at C3 and the pyridine nitrogen.[7][8][9]

Q4: When should I choose a Suzuki-Miyaura or Buchwald-Hartwig reaction over a classical SNAr reaction?

Consider a cross-coupling reaction under the following circumstances:

  • Weak Nucleophiles: When using carbon nucleophiles (in Suzuki reactions) or when the amine nucleophile is not reactive enough for SNAr (in Buchwald-Hartwig reactions).[5]

  • Base-Sensitive Substrates: While cross-coupling reactions require a base, the wide variety of available conditions (e.g., using K₃PO₄ or Cs₂CO₃ instead of strong alkoxides) can offer greater compatibility with sensitive functional groups.[6][10]

  • Improved Functional Group Tolerance: Modern palladium catalysts and ligands offer exceptional tolerance for a wide range of functional groups on both coupling partners.[4]

Troubleshooting Guides

Problem 1: Low or No Conversion in SNAr Reaction

If you are experiencing poor conversion in a nucleophilic aromatic substitution reaction, consider the following troubleshooting steps.

G start Low Ssubscript{N}Ar Conversion check_nucleophile Is the nucleophile strong enough? start->check_nucleophile Start Diagnosis check_base Is a base required and is it strong enough? (e.g., for amines, thiols) check_nucleophile->check_base Yes check_nucleophile->check_base No (Anionic Nu) check_conditions Are reaction conditions optimal? check_base->check_conditions Yes stronger_base Use a Stronger Base (e.g., NaH, Ksubscript{2}COsubscript{3}) check_base->stronger_base No consider_coupling Reaction still fails. Consider alternative chemistry. check_conditions->consider_coupling Yes, but still fails increase_temp Increase Temperature check_conditions->increase_temp No suzuki_buchwald Switch to Suzuki or Buchwald-Hartwig Coupling consider_coupling->suzuki_buchwald change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent Still low yield change_solvent->consider_coupling Still low yield stronger_base->check_conditions

Caption: Troubleshooting workflow for low SNAr conversion.

Problem 2: Poor Regioselectivity or Side Product Formation

While substitution at C2 is highly favored, side reactions can occur under harsh conditions.

Issue Potential Cause Recommended Solution
Hydrolysis of Nitro Group Presence of strong aqueous base at high temperatures.Use anhydrous conditions. Employ non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃.
Dehalogenation Reductive conditions, possibly from certain additives or impurities. Can be a side reaction in some Pd-catalyzed couplings.Ensure an inert atmosphere (N₂ or Ar). Screen Pd ligands and bases, as some combinations can favor hydrodehalogenation.
Multiple Substitutions (if applicable) Using a large excess of a highly reactive nucleophile.Use stoichiometric amounts of the nucleophile (e.g., 1.0-1.2 equivalents). Add the nucleophile slowly at a lower temperature to control reactivity.

Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol details a representative amination at the C2 position.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 2-chloro-5-methyl- 3-nitropyridine (1.0 eq) in polar aprotic solvent (e.g., DMF). prep2 Add amine nucleophile (1.1 eq) and base (e.g., Ksubscript{2}COsubscript{3}, 2.0 eq). prep1->prep2 react Heat reaction mixture (e.g., 80-100 °C) under Nsubscript{2} atmosphere. prep2->react monitor Monitor progress by TLC or LC-MS. react->monitor workup1 Cool to RT. Quench with water and extract with organic solvent (e.g., EtOAc). monitor->workup1 workup2 Wash organic layer with brine, dry (Nasubscript{2}SOsubscript{4}), and concentrate. workup1->workup2 purify Purify crude product via silica gel column chromatography. workup2->purify

Caption: General experimental workflow for SNAr amination.

Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.), the desired amine nucleophile (1.0-1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF, DMSO, NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Stir the mixture at an elevated temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for coupling aryl or heteroaryl boronic acids at the C2 position.

G cluster_reactants Reactant Charging (Inert Atmosphere) cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound (1.0 eq) E Add Degassed Solvent (e.g., Dioxane/Hsubscript{2}O) A->E B Boronic Acid/Ester (1.5 eq) B->E C Base (e.g., Ksubscript{3}POsubscript{4}, 2.0 eq) C->E D Pd Catalyst & Ligand (e.g., Pdsubscript{2}(dba)subscript{3} + XPhos) D->E F Heat Mixture (e.g., 100 °C) E->F G Monitor by LC-MS F->G H Cool. Dilute with EtOAc, filter through Celite. G->H I Aqueous Workup H->I J Column Chromatography I->J K Final Product J->K G start This compound + Nucleophile (Nu⁻) attack Nucleophilic Attack at C2 start->attack Step 1 intermediate Formation of Meisenheimer Complex (Resonance Stabilized by NOsubscript{2}) attack->intermediate Step 2 (Rate-Determining) elimination Elimination of Chloride (Cl⁻) & Ring Aromatization intermediate->elimination Step 3 product 2-Substituted-5-methyl-3-nitropyridine elimination->product Final Product

References

Technical Support Center: Cross-Coupling with 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving the electron-deficient substrate, 2-Chloro-5-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

The primary challenges stem from the inherent properties of the substrate:

  • Substrate Reactivity : 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2]

  • Catalyst Inhibition : The pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] The presence of the nitro group further enhances the electron-deficient nature of the ring, which can influence catalyst stability and reactivity.

  • Side Reactions : Competing reactions such as dehalogenation (reduction of the C-Cl bond), protodeboronation (in Suzuki-Miyaura coupling), and homocoupling of coupling partners are common issues.[1]

Q2: How does the 3-nitro group affect the cross-coupling reaction?

The strong electron-withdrawing nature of the nitro group significantly decreases the electron density of the pyridine ring. This has a dual effect:

  • Facilitates Oxidative Addition : The electron-deficient nature of the C-Cl bond should make the oxidative addition step, often the rate-determining step for aryl chlorides, more favorable.[3]

  • Increases Potential for Catalyst Interactions : The nitro group, along with the pyridine nitrogen, can interact with the metal center, potentially leading to catalyst deactivation pathways.

Q3: Which types of cross-coupling reactions are most suitable for this substrate?

Palladium-catalyzed reactions are the most common and effective. The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling : Ideal for forming C-C bonds with a wide variety of aryl, vinyl, or alkyl boronic acids and esters.[4][5]

  • Buchwald-Hartwig Amination : The premier method for forming C-N bonds with primary and secondary amines.[6][7][8]

  • Sonogashira Coupling : Used to form C-C bonds with terminal alkynes.[9][10]

  • Heck Coupling : Suitable for forming C-C bonds by coupling with alkenes.[11][12]

Q4: Do I need to use a pre-catalyst?

While not strictly necessary, using modern, well-defined palladium pre-catalysts (e.g., Buchwald G3/G4 Palladacycles) is highly recommended.[13] These pre-catalysts offer reliable and efficient generation of the active Pd(0) species, leading to more reproducible results and often higher yields compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[13][14]

Catalyst and Condition Selection Guide

Choosing the right catalyst system is critical for success. The following tables provide recommended starting points for various cross-coupling reactions. Optimization will likely be required for your specific coupling partner.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentRecommended Starting PointKey Considerations
Pd Pre-catalyst G3/G4 Buchwald Pre-catalystsEnsures efficient generation of the active Pd(0) catalyst.[13]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond.[1][2]
Catalyst Loading 1-3 mol%May need to be increased (up to 5 mol%) if conversion is low.[14]
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)A strong base is often required for challenging couplings.[2]
Solvent 1,4-Dioxane, Toluene, 2-MeTHF (often with a small amount of water)Anhydrous, aprotic solvents are standard.[14] A small amount of water can be beneficial.[15]
Temperature 80-110 °CHigher temperatures may be needed to overcome the activation barrier for the C-Cl bond.[2]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ComponentRecommended Starting PointKey Considerations
Pd Pre-catalyst G3/G4 Buchwald Pre-catalystsProvides air-stable, reliable catalyst activation.
Ligand RuPhos, BrettPhos, AdBrettPhosSterically hindered ligands are crucial, especially for coupling with primary amines.[7]
Catalyst Loading 1-3 mol% Pd, 1.2-2x mol% LigandThe ligand-to-metal ratio is important for catalyst stability.[16]
Base NaOt-Bu, LHMDS, K₃PO₄A strong, non-nucleophilic base is typically required.[8]
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous.
Temperature 80-110 °CReaction temperatures can range significantly based on the amine's nucleophilicity.[8]
Table 3: Recommended Conditions for Sonogashira & Heck Couplings
ReactionComponentRecommended Starting PointKey Considerations
Sonogashira Catalyst System PdCl₂(PPh₃)₂ / CuIThe classic system, though copper-free versions using bulky phosphine ligands exist.[9][17]
Base Et₃N, DIPA (often as solvent)An amine base is required.[10]
Temperature Room Temperature to 80 °CConditions are generally mild.[9]
Heck Catalyst System Pd(OAc)₂ with PPh₃ or P(o-tolyl)₃Phosphine ligands are generally required to facilitate the reaction.[11]
Base Et₃N, K₂CO₃An inorganic or hindered amine base is needed to regenerate the catalyst.[18]
Solvent DMF, NMP, ToluenePolar aprotic solvents are common.
Temperature 100-140 °CTypically requires elevated temperatures.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Troubleshooting_Workflow start Start: Reaction Fails or Gives Low Yield check_conversion Is Starting Material Consumed? (Check by TLC/LC-MS) start->check_conversion no_conversion Problem: No or Low Conversion check_conversion->no_conversion No sm_consumed Problem: SM Consumed, Low Product Yield check_conversion->sm_consumed Yes cause_catalyst Potential Cause: Inactive or Inhibited Catalyst no_conversion->cause_catalyst cause_conditions Potential Cause: Insufficiently Forcing Conditions no_conversion->cause_conditions solution_catalyst Solution: 1. Use a well-defined pre-catalyst (e.g., G3/G4). 2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos). 3. Increase catalyst loading (up to 5 mol%). 4. Ensure reagents/solvents are pure and anhydrous. cause_catalyst->solution_catalyst solution_conditions Solution: 1. Increase reaction temperature in 10 °C increments. 2. Screen stronger bases (e.g., K3PO4, NaOtBu). 3. Ensure reaction is fully degassed and under inert atmosphere. cause_conditions->solution_conditions check_byproducts Are Byproducts Observed? sm_consumed->check_byproducts byproducts_observed Potential Cause: Side Reactions Dominating check_byproducts->byproducts_observed Yes no_byproducts Potential Cause: Product Degradation or Workup Issues check_byproducts->no_byproducts No / Unclear solution_dehalogenation Byproduct: Dehalogenated Starting Material Solution: Use milder base, lower temperature, or ensure no hydride sources are present. byproducts_observed->solution_dehalogenation solution_homocoupling Byproduct: Homocoupling of Partner Solution: Ensure rigorous degassing to remove O2. Use a Pd(0) pre-catalyst. byproducts_observed->solution_homocoupling solution_protodeboronation Byproduct (Suzuki): Protodeboronation Solution: Use anhydrous conditions, a stronger base, or switch to a boronic ester (e.g., pinacol ester). byproducts_observed->solution_protodeboronation solution_degradation Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Analyze crude mixture by NMR/LC-MS before workup to check for product presence. 4. Modify workup procedure (e.g., avoid acidic/basic washes if product is sensitive). no_byproducts->solution_degradation

Caption: Troubleshooting workflow for low yield or reaction failure.

Experimental Protocols

The following are generalized starting procedures. They must be adapted and optimized for specific coupling partners. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition : In a separate vial, weigh the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (e.g., SPhos, 1-3 mol%, to match the catalyst). Add this mixture to the Schlenk flask.

  • Inerting : Seal the flask, then evacuate and backfill with inert gas three times.[2]

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe.[1]

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19]

  • Purification : Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation : To an oven-dried Schlenk flask with a stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).

  • Inerting : Seal the flask and evacuate and backfill with inert gas three times.

  • Reactant Addition : Add the solvent (e.g., toluene, ~0.1 M), followed by this compound (1.0 equiv), and finally the amine coupling partner (1.1-1.2 equiv).

  • Reaction : Place the flask in a preheated oil bath (e.g., 100 °C) and stir vigorously.

  • Monitoring & Workup : Follow steps 6-7 from the Suzuki-Miyaura protocol. Upon completion, be cautious during the aqueous workup as the mixture will be basic. A filtration through a pad of Celite® can help remove palladium residues before extraction.[14]

  • Purification : Purify the crude product by flash column chromatography.

Visualized Catalyst Selection Logic

To select an appropriate starting point for your cross-coupling reaction, follow the decision tree below.

Catalyst_Selection start What type of bond do you want to form? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N cc_partner What is the coupling partner? cc_bond->cc_partner boronic_acid Boronic Acid / Ester cc_partner->boronic_acid alkyne Terminal Alkyne cc_partner->alkyne alkene Alkene cc_partner->alkene suzuki Reaction: Suzuki-Miyaura Catalyst: Pd Pre-catalyst Ligand: Buchwald Biaryl Phosphine (e.g., SPhos, XPhos) Base: K3PO4 / Cs2CO3 boronic_acid->suzuki sonogashira Reaction: Sonogashira Catalyst: PdCl2(PPh3)2 / CuI Base: Amine (Et3N, DIPA) alkyne->sonogashira heck Reaction: Heck Catalyst: Pd(OAc)2 Ligand: PPh3 / P(o-tolyl)3 Base: Et3N / K2CO3 alkene->heck cn_partner Coupling with an Amine (1° or 2°) cn_bond->cn_partner buchwald Reaction: Buchwald-Hartwig Catalyst: Pd Pre-catalyst Ligand: Buchwald Biaryl Phosphine (e.g., RuPhos, BrettPhos) Base: NaOtBu / LHMDS cn_partner->buchwald

Caption: Decision tree for selecting a cross-coupling reaction and catalyst type.

References

Technical Support Center: 2-Chloro-5-methyl-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methyl-3-nitropyridine. The information is designed to address specific issues that may be encountered during experimental work-up procedures for reactions involving this compound.

Troubleshooting Guide

This guide is intended to help you diagnose and resolve common problems encountered during the work-up of reactions with this compound.

Issue 1: Low or No Product Yield After Work-up

Potential Cause Troubleshooting Step
Incomplete Reaction Before work-up, confirm reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagent.
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimized for your product's solubility. The nitro group can make the pyridine ring susceptible to hydrolysis under strongly basic or acidic conditions.[1] - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.[2][3]
Product Hydrolysis During aqueous work-up, minimize contact time with strong acids or bases, especially at elevated temperatures, to prevent hydrolysis of the chloro or nitro groups.[1]
Precipitation of Product with Byproducts If a precipitate forms during work-up, analyze both the solid and the filtrate to determine the location of your product. The precipitate may be a salt of your product or a byproduct.

Issue 2: Presence of Starting Material in the Final Product

Potential Cause Troubleshooting Step
Inefficient Extraction of Starting Material Adjust the pH of the aqueous wash to selectively extract the unreacted starting material. For instance, if the starting material is more basic than the product, a dilute acid wash may selectively remove it.
Co-elution during Chromatography Optimize the solvent system for column chromatography to achieve better separation between the product and the starting material. Consider using a different stationary phase if baseline separation is not achieved.
Incomplete Reaction As mentioned previously, ensure the reaction has gone to completion before initiating the work-up.

Issue 3: Difficulty in Removing Reaction Byproducts

Byproduct Type Removal Strategy
Phosphorus-based Reagents (e.g., from chlorination) After reaction with reagents like POCl₃ or PCl₅, the mixture is often quenched by slowly pouring it into ice water.[2][3][4] Subsequent neutralization and extraction help remove the phosphorus-based byproducts in the aqueous layer.
Palladium Catalyst (from Suzuki or Buchwald-Hartwig reactions) - Pass the crude product through a pad of Celite to filter out heterogeneous catalysts.[5] - For homogeneous catalysts, consider using a palladium scavenger, such as isocyanide-functionalized silica gel, to reduce palladium levels.[6] - Specialized filtration or precipitation techniques can also be employed.
Boronic Acid/Esters (from Suzuki reactions) Repeatedly concentrating the reaction mixture from methanol can help remove boron-containing residues as volatile trimethyl borate.[7] An aqueous wash with a mild base can also help remove unreacted boronic acid.
Organic Bases (e.g., triethylamine, DBU) Perform several washes with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the amine bases into the aqueous layer.[7]

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a reaction involving this compound?

A general procedure often involves quenching the reaction mixture, followed by extraction and purification. The specifics can vary depending on the reaction type. For instance, after a chlorination reaction using phosphorus oxychloride, the excess reagent is often removed by distillation under reduced pressure, and the residue is then carefully poured into ice water.[3][4] The mixture is then neutralized, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude product, which is then purified, often by column chromatography.[2][3][8]

Q2: My Suzuki coupling reaction with this compound is not working. What should I check?

Several factors can lead to a failed Suzuki coupling. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[9] 2-Chloropyridines are also generally less reactive than their bromo or iodo counterparts, requiring a more active catalyst system.[9] Consider screening different palladium catalysts, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), and bases (e.g., K₃PO₄, Cs₂CO₃).[10] Ensure your reaction is performed under a strictly inert atmosphere, as oxygen can lead to homocoupling of the boronic acid.[9] Thoroughly degassing your solvents is crucial.

Q3: I am performing a nucleophilic aromatic substitution (SNAr) on this compound and see multiple products. What could be the issue?

In SNAr reactions, regioselectivity can be a challenge, especially if there are other potential leaving groups or activated positions on the pyridine ring. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.[11][12] While the chlorine at the 2-position is activated by the 3-nitro group, other positions might also be susceptible to substitution depending on the reaction conditions and the nucleophile. If you observe multiple products, consider lowering the reaction temperature to favor the kinetically controlled product. Analyzing the isomeric ratio by ¹H NMR or LC-MS can help in optimizing the reaction for the desired isomer.

Q4: How can I minimize the hydrolysis of the nitro group during an aqueous work-up?

While the nitro group itself is generally stable, the electron-withdrawing nature of the nitro group can make the pyridine ring more susceptible to nucleophilic attack, including by water or hydroxide, especially under harsh conditions (high temperature, strong base).[1] To minimize hydrolysis, it is advisable to perform aqueous work-ups at room temperature or below and to use milder bases for neutralization (e.g., sodium bicarbonate instead of sodium hydroxide) if your product is stable under these conditions. Limiting the time the compound is in contact with the aqueous phase is also recommended.

Experimental Protocols

Protocol 1: General Work-up for Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine

This protocol is adapted from the synthesis of similar 2-chloropyridines.[3][4][8]

  • Reaction Quenching: After completion of the chlorination reaction (e.g., with thionyl chloride or phosphorus oxychloride), cool the reaction mixture to room temperature. If using a high-boiling chlorinating agent like POCl₃, it can be removed under reduced pressure.[3][4]

  • Hydrolysis: Slowly and carefully pour the reaction residue into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Once all the ice has melted, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate, until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Work-up for a Suzuki Coupling Reaction

This is a general procedure and may require optimization for specific substrates.[9]

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filtration: If a heterogeneous catalyst was used, or if solids are present, filter the mixture through a pad of Celite®. Wash the filter cake with the same organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the base and other water-soluble salts. A wash with a saturated aqueous solution of ammonium chloride can also be effective for removing some inorganic byproducts.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography. To remove residual palladium from the product, a scavenger may be used prior to or during chromatography.

Data Presentation

Table 1: Comparison of Chlorinating Agents in the Synthesis of 2-Chloropyridines

Chlorinating Agent Typical Reaction Conditions Reported Yield (%) Reference
Thionyl Chloride (SOCl₂)Reflux with catalytic DMF, 3h92[13]
Phosphorus Oxychloride (POCl₃) / PCl₅100-105 °C, 5h95.3[2]
Phosphorus Oxychloride (POCl₃) / PCl₅60 °C, 16h89.5[3]
Phosphorus Oxychloride (POCl₃) with N,N-Diethylaniline120-125 °C, 5-8h76.9[4]

Visualizations

Workup_Procedure A Reaction Mixture B Quench (e.g., add to ice water) A->B C Neutralize (e.g., with NaHCO3) B->C D Extract with Organic Solvent C->D E Separate Layers D->E F Aqueous Layer (Waste) E->F Discard G Organic Layer E->G H Wash with Water/Brine G->H I Dry (e.g., with Na2SO4) H->I J Filter I->J K Concentrate (Rotary Evaporator) J->K L Crude Product K->L M Purify (e.g., Column Chromatography) L->M N Pure Product M->N

Caption: General workflow for the work-up of a this compound reaction.

Troubleshooting_Tree Start Low Product Yield Q1 Is the reaction complete? Start->Q1 A1_No Extend reaction time/ Increase temperature Q1->A1_No No A1_Yes Proceed to work-up analysis Q1->A1_Yes Yes Q2 Is the product water-soluble? A1_Yes->Q2 A2_Yes Saturate aqueous layer with NaCl/ Back-extract aqueous layer Q2->A2_Yes Yes A2_No Check for emulsion Q2->A2_No No Q3 Is an emulsion formed during extraction? A2_No->Q3 A3_Yes Add brine/ Filter through Celite Q3->A3_Yes Yes A3_No Consider product degradation Q3->A3_No No Q4 Is the product sensitive to pH? A3_No->Q4 A4_Yes Use mild acid/base for neutralization/ Minimize contact time with aqueous phase Q4->A4_Yes Yes A4_No Investigate other loss pathways Q4->A4_No No

References

Removal of phosphorus-based impurities from 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of phosphorus-based impurities from 2-Chloro-5-methyl-3-nitropyridine, particularly after synthesis using chlorinating agents like phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common phosphorus-based impurities when synthesizing this compound with POCl₃?

A1: When using excess phosphorus oxychloride (POCl₃) for chlorination, the primary phosphorus-based impurities are generated during the aqueous workup (quenching) step. Excess POCl₃ reacts violently with water to form hydrochloric acid (HCl) and various phosphoric acids. The main impurities include:

  • Phosphoric Acid (H₃PO₄) : The final hydrolysis product of POCl₃.

  • Phosphorodichloridic Acid (Cl₂P(O)OH) : A metastable intermediate from the partial hydrolysis of POCl₃.[1]

  • Polyphosphoric Acids : Can form in concentrated or localized high-temperature conditions.

These acidic impurities are highly polar and typically reside in the aqueous phase after extraction, but improper workup can lead to their inclusion in the final product.

Q2: How can I detect the presence of phosphorus-based impurities in my sample?

A2: Several analytical techniques can be employed to detect these impurities:

  • ³¹P NMR Spectroscopy : This is the most direct method. Phosphorus-containing compounds have a wide chemical shift range, allowing for clear identification.[2][3] A signal corresponding to phosphoric acid or other phosphate species would indicate contamination. For reference, the chemical shift of POCl₃ is around δ 2.2 ppm, while its hydrolysis products like phosphoric acid appear much further downfield.

  • Thin Layer Chromatography (TLC) : Highly polar impurities like phosphoric acid will typically remain at the baseline (Rf = 0) in common non-polar to moderately polar eluent systems (e.g., hexane/ethyl acetate). Staining with a potassium permanganate solution can help visualize these spots.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : For quantitative analysis of trace phosphorus content, ICP-MS is a highly sensitive technique.

Q3: What is the general strategy for removing these phosphorus-based impurities?

A3: The strategy relies on the acidic and highly polar nature of the impurities. A typical workflow involves:

  • Controlled Quenching : Slowly adding the reaction mixture to a large volume of ice water or a cold, dilute basic solution to hydrolyze excess POCl₃.[1][4]

  • Aqueous Base Wash : Washing the organic layer containing the product with an aqueous basic solution (e.g., saturated sodium bicarbonate, dilute sodium hydroxide) to neutralize and extract the acidic phosphorus species.

  • Extraction : Separating the organic phase from the aqueous phase.

  • Recrystallization : Further purifying the solid product by recrystallizing from a suitable solvent system to remove any remaining trace impurities.

Q4: Can I add water or ice directly to my reaction mixture to quench the excess POCl₃?

A4: This is strongly discouraged. Adding water or a quenching solution directly to the reaction mixture (a "direct quench") can lead to a violent, uncontrolled exothermic reaction. The reaction of POCl₃ with water is sluggish at very low temperatures, which can lead to a dangerous accumulation of unreacted reagent followed by a sudden, violent runaway reaction as the mixture warms.[1] The recommended and safer method is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred vessel of ice, water, or a cold aqueous solution.[1][5][6]

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound using POCl₃, highlighting the stages where phosphorus impurities are introduced and subsequently removed.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_waste Waste Stream A 2-Hydroxy-5-methyl- 3-nitropyridine B Chlorination with excess POCl₃ A->B C Crude Product (Contains Product + excess POCl₃) B->C D Reverse Quench (Add to ice water) C->D Hydrolyzes excess POCl₃ E Aqueous Base Wash (e.g., NaHCO₃ solution) D->E Neutralizes & extracts phosphoric acids F Extraction with Organic Solvent E->F W Aqueous Phase: Phosphoric Acid, Salts E->W Impurity Removal G Recrystallization F->G H Pure 2-Chloro-5-methyl- 3-nitropyridine G->H

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the removal of phosphorus-based impurities.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Workup 1. Product Hydrolysis : The product may be sensitive to the strongly basic conditions used during the wash, reverting to the starting material.[1] 2. Product Precipitation : The product may have precipitated out during the quench and was lost during filtration of inorganic salts. 3. Incomplete Extraction : The chosen organic solvent may not be optimal for extracting the product.1. Use a milder base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH).[6] Keep the temperature low during the wash. 2. Before filtering any solids after the quench, check them by TLC to ensure they do not contain the product. If they do, attempt to dissolve the product with an additional volume of organic solvent. 3. Perform multiple extractions (e.g., 3 times) with the organic solvent. Ensure the pH of the aqueous layer is neutral or slightly basic to ensure the product is not protonated and thus more water-soluble.
Product is an Oil or Fails to Crystallize 1. Residual Solvent : The product may contain residual organic solvent from the extraction. 2. Persistent Impurities : Residual phosphorus-based impurities or other organic byproducts can inhibit crystallization.1. Ensure the product is thoroughly dried under high vacuum to remove all volatile solvents. 2. Perform another aqueous base wash. If that fails, consider purification by column chromatography. For recrystallization, try a different solvent system; mixtures like hexane/dichloromethane or ethanol/water may be effective.[7]
Final Product is Acidic (e.g., by pH paper test of a wet sample) Incomplete Neutralization/Washing : The aqueous base washes were insufficient to remove all acidic byproducts (HCl, phosphoric acid).Increase the number of base washes. Wash with saturated NaHCO₃ solution until the aqueous layer is confirmed to be basic (pH > 8). Follow with a brine wash to help remove residual water and dissolved inorganic salts.
Runaway Exothermic Reaction During Quench 1. Direct Quench : Adding the quenching solution to the reaction mixture. 2. Quenching at Too Low a Temperature : Accumulation of unreacted POCl₃ followed by a delayed, rapid reaction.[1]1. Always use a reverse quench : Slowly add the reaction mixture to the quenching solution with vigorous stirring.[1] 2. Consider quenching by adding the reaction mixture to a warm (e.g., 35-40°C) aqueous solution of a buffer like sodium acetate to ensure immediate and controlled hydrolysis of POCl₃.[5]

Troubleshooting Workflow Diagram

Use this decision tree to navigate purification challenges.

G Start Start: Crude product after POCl₃ reaction Quench Perform Reverse Quench (add reaction mix to ice water) Start->Quench BaseWash Wash organic layer with aqueous base (e.g., NaHCO₃) Quench->BaseWash CheckYield Is yield acceptable? LowYield Troubleshoot Low Yield: - Check for product hydrolysis - Use milder base (NaHCO₃) - Ensure efficient extraction CheckYield->LowYield No CheckPurity Assess Purity (TLC, ³¹P NMR) CheckYield->CheckPurity Yes BaseWash->CheckYield IsPure Is product pure? CheckPurity->IsPure Impure Phosphorus impurities detected IsPure->Impure No Recrystallize Concentrate organic layer and perform recrystallization IsPure->Recrystallize Yes RepeatWash Perform additional aqueous base washes Impure->RepeatWash RepeatWash->CheckPurity FinalProduct End: Pure, dry product Recrystallize->FinalProduct

Caption: Troubleshooting decision tree for purification.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol describes a standard procedure for quenching the reaction and removing acidic phosphorus impurities.

  • Preparation : Prepare a large beaker with a stir bar, containing crushed ice and water (at least 10 times the volume of the POCl₃ used). Place this beaker in a secondary container (ice bath) to manage the temperature.

  • Quenching : In a well-ventilated fume hood, slowly and carefully add the crude reaction mixture dropwise via an addition funnel to the vigorously stirring ice/water slurry. Monitor the temperature of the quench mixture, ensuring it does not rise excessively.

  • Extraction : Once the addition is complete, transfer the mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[8]

  • Washing : Combine the organic layers. Wash the combined organic phase sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 times). Check the pH of the aqueous layer after the second wash to ensure it is basic (pH > 8).

    • Saturated aqueous sodium chloride (brine) solution (1 time).[4][9]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.

Protocol 2: Recrystallization of this compound

Recrystallization is a final purification step to achieve high purity.

  • Solvent Selection : Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Based on literature, a mixture of hexane and dichloromethane (1:1 v/v) is a good starting point.[7] Other potential solvents include ethanol, methanol, or ethyl acetate/hexane.[9]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more soluble solvent of a pair) needed to fully dissolve the solid.

  • Decolorization (Optional) : If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes.

  • Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to a constant weight. The melting point should be sharp, around 45-50 °C.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-methyl-3-nitropyridine and 2-bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. Halogenated 3-nitropyridines are versatile intermediates, with their reactivity being a key factor in their application. This guide provides an objective comparison of the reactivity of 2-chloro-5-methyl-3-nitropyridine and 2-bromo-5-methyl-3-nitropyridine in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like 3-nitropyridines. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, activates the C2 position for nucleophilic attack.

SNAr_Mechanism reagents 2-Halo-5-methyl-3-nitropyridine + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition (Rate-determining) product Substituted Product + Halide (X⁻) intermediate->product Elimination

General mechanism for the SNAr reaction.

In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity of the leaving group often follows the trend F > Cl > Br > I. This is attributed to the higher electronegativity of the lighter halogens, which increases the electrophilicity of the carbon atom being attacked. Therefore, This compound is expected to be more reactive than 2-bromo-5-methyl-3-nitropyridine in SNAr reactions.

Nucleophile (Aniline)SolventTemperature (°C)k₂ (x 10⁴ M⁻¹s⁻¹)
p-OCH₃DMSO4510.3
p-CH₃DMSO456.46
HDMSO452.51
p-ClDMSO451.15
m-ClDMSO450.63
Data for 2-chloro-5-nitropyridine, extracted from a study by El-Bardan (2002).[1]

It is important to note that for some pyridinium systems, the reactivity difference between chloro, bromo, and iodo derivatives in SNAr reactions can be minimal (Cl ≈ Br ≈ I).[2] This can occur if the bond-breaking of the carbon-halogen bond becomes more significant in the rate-determining step.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. In these reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The efficiency of this step is inversely related to the strength of the carbon-halogen bond.

The general trend for carbon-halogen bond strength is C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is typically I > Br > Cl > F .[3][4]

Therefore, 2-bromo-5-methyl-3-nitropyridine is expected to be significantly more reactive than this compound in reactions like Suzuki, Heck, and Sonogashira couplings. This higher reactivity of the bromo derivative allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and shorter reaction times.

Feature2-Bromo-5-methyl-3-nitropyridineThis compound
Relative Reactivity HigherLower
Typical Catalyst Loading LowerHigher
Reaction Conditions Milder (lower temperatures)Harsher (higher temperatures)
Ligand Choice Broader range of phosphine ligands are effective.Often requires more specialized, electron-rich, and bulky ligands (e.g., Buchwald ligands like XPhos).
Expected relative reactivity in Suzuki-Miyaura coupling reactions.

Experimental Protocols

To provide a definitive comparison of the reactivity of these two compounds, standardized experimental studies are necessary. Below are detailed protocols for key comparative experiments.

Experimental Protocol: Comparative Kinetic Analysis of SNAr Reactivity

This protocol describes a method to determine the second-order rate constants for the reaction of this compound and 2-bromo-5-methyl-3-nitropyridine with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_solutions Prepare stock solutions of substrates and nucleophile in a suitable solvent (e.g., DMSO). thermostat Thermostat the UV-Vis spectrophotometer and reactant solutions to the desired temperature. prep_solutions->thermostat mix Mix solutions in a cuvette to initiate the reaction. (Pseudo-first-order conditions: [Nucleophile] >> [Substrate]) thermostat->mix measure Record the change in absorbance over time at the wavelength of maximum absorbance (λmax) of the product. mix->measure plot Plot ln(A∞ - At) vs. time to obtain the pseudo-first-order rate constant (k_obs). measure->plot calculate Calculate the second-order rate constant (k₂) from k_obs and the concentration of the nucleophile. plot->calculate compare Compare the k₂ values for the chloro and bromo substrates. calculate->compare

Workflow for the comparative kinetic analysis.

Materials:

  • This compound

  • 2-Bromo-5-methyl-3-nitropyridine

  • Piperidine (or other suitable nucleophile)

  • Anhydrous DMSO (or other suitable solvent)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each substrate (e.g., 10 mM in DMSO).

    • Prepare several stock solutions of piperidine at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M in DMSO).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired reaction temperature (e.g., 45 °C).

    • Determine the λmax of the expected product (N-(5-methyl-3-nitropyridin-2-yl)piperidine) by allowing a reaction to go to completion.

  • Kinetic Run:

    • Place a known volume of the piperidine solution into a cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer.

    • Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (no further change in absorbance).

  • Data Analysis:

    • For a reaction under pseudo-first-order conditions ([piperidine] >> [substrate]), the observed rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The second-order rate constant (k₂) is then calculated from the equation: k₂ = k_obs / [Piperidine].

    • Repeat the experiment for both substrates at various nucleophile concentrations to ensure a linear relationship between k_obs and [Piperidine].

Experimental Protocol: Comparative Study of Suzuki-Miyaura Coupling

This protocol outlines a general procedure to compare the reactivity of the two substrates in a Suzuki-Miyaura coupling reaction with a model boronic acid, focusing on reaction yield and time.

Materials:

  • This compound

  • 2-Bromo-5-methyl-3-nitropyridine

  • Phenylboronic acid

  • Pd(PPh₃)₄ (or other suitable palladium catalyst)

  • K₂CO₃ (or other suitable base)

  • 1,4-Dioxane and water (or other suitable solvent system)

  • Inert atmosphere glassware (e.g., Schlenk flask)

  • TLC plates and GC-MS for reaction monitoring and analysis

Procedure:

  • Reaction Setup:

    • In two separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., Argon), add the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

    • To each flask, add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction Execution:

    • Place both flasks in a preheated oil bath at a specific temperature (e.g., 90 °C) and stir vigorously.

    • Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC and/or GC-MS.

  • Work-up and Analysis:

    • Once the reactions are complete (or after a set time, e.g., 12 hours), cool the mixtures to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the isolated yield of the product (2-phenyl-5-methyl-3-nitropyridine) for each reaction.

  • Comparison:

    • Compare the reaction times and isolated yields for the chloro and bromo substrates to determine their relative reactivity under the chosen conditions.

Conclusion

The choice between this compound and 2-bromo-5-methyl-3-nitropyridine as a synthetic intermediate is highly dependent on the intended chemical transformation.

  • For nucleophilic aromatic substitution (SNAr) reactions , this compound is generally the more reactive and cost-effective choice.

  • For palladium-catalyzed cross-coupling reactions , 2-bromo-5-methyl-3-nitropyridine offers a significant advantage in reactivity, allowing for milder conditions and a broader scope of applications, which can be crucial for the synthesis of complex molecules.

This guide provides a framework for understanding and predicting the reactivity of these important building blocks. For any specific application, the experimental protocols outlined here can be adapted to perform a direct comparison and optimize reaction conditions.

References

A Comparative Spectroscopic Guide to the Reaction Products of 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of the expected reaction products of 2-Chloro-5-methyl-3-nitropyridine. Due to the limited availability of direct and comprehensive spectroscopic data for the reaction products of this compound, this guide utilizes data from closely related structural analogs to provide a foundational understanding for researchers. The primary reaction pathway for this substrate is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position is displaced by a nucleophile. This reactivity is driven by the electron-withdrawing nature of the nitro group and the pyridine ring itself.

This guide will focus on the spectroscopic characteristics of products formed from reactions with common nucleophiles: an amine (analog: 2-amino-5-methylpyridine), an alkoxide (analog: 2-methoxy-5-nitropyridine), and a thiol (analog: 2-(methylthio)-5-nitropyridine).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for analogs of the expected reaction products. This data is essential for the identification and characterization of newly synthesized compounds.

Table 1: 1H NMR Spectroscopic Data of Product Analogs

Compound (Analog)SolventChemical Shift (δ, ppm) and MultiplicityAssignment
2-Amino-5-methylpyridine[1][2]CDCl37.79 (d), 7.12 (d), 6.32 (d), 4.67 (br s), 2.12 (s)Pyridine-H, Pyridine-H, Pyridine-H, -NH2, -CH3
2-Methoxy-5-nitropyridineCDCl38.16 (d), 7.52 (dd), 6.82 (d), 3.92 (s)Pyridine-H, Pyridine-H, Pyridine-H, -OCH3
2-(Methylthio)-5-nitropyridineNot SpecifiedNot SpecifiedNot Specified

Table 2: 13C NMR Spectroscopic Data of Product Analogs

Compound (Analog)SolventChemical Shift (δ, ppm)
2-Amino-5-methylpyridine[1]Not Specified158.0, 148.5, 138.2, 122.9, 108.4, 17.2
2-Methoxy-5-nitropyridineNot SpecifiedNot Specified
2-(Methylthio)-5-nitropyridineNot SpecifiedNot Specified

Table 3: IR Spectroscopic Data of Product Analogs

Compound (Analog)TechniqueKey Vibrational Frequencies (cm-1)Assignment
2-Amino-5-methylpyridineNot Specified~3400-3200, ~1600, ~1500N-H stretch, C=C stretch, N-H bend
2-Methoxy-5-nitropyridine[3]KBr Wafer~1530, ~1350, ~1250NO2 async stretch, NO2 sync stretch, C-O stretch
2-(Benzylamino)-5-nitropyridine[4]Not Specified~3300, ~1520, ~1340N-H stretch, NO2 async stretch, NO2 sync stretch

Table 4: Mass Spectrometry Data of Product Analogs

Compound (Analog)Ionization MethodMolecular Ion (m/z)Key Fragments (m/z)
2-Amino-5-methylpyridineNot Specified108.14Not Specified
2-Methoxy-5-nitropyridineNot Specified154.12Not Specified
2-(Methylthio)-5-nitropyridineNot Specified170.18Not Specified

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-substituted-5-methyl-3-nitropyridines via nucleophilic aromatic substitution and their subsequent spectroscopic analysis.

General Synthesis of 2-Substituted-5-methyl-3-nitropyridines

Materials:

  • This compound

  • Nucleophile (e.g., amine, sodium methoxide, sodium thiomethoxide)

  • Anhydrous solvent (e.g., DMF, THF, Methanol)

  • Base (if required, e.g., triethylamine, potassium carbonate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the appropriate anhydrous solvent.

  • Add the nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is an amine, a non-nucleophilic base (1.2 eq) may be added to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Record 1H and 13C NMR spectra on a 300 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an ATR-FTIR spectrometer.

  • Mass Spectrometry (MS): Analyze the product using a mass spectrometer with a suitable ionization technique (e.g., ESI, EI) to determine the molecular weight and fragmentation pattern.

Visualizing Reaction Pathways and Workflow

The following diagrams illustrate the general reaction pathway for the nucleophilic aromatic substitution of this compound and a typical experimental workflow for product analysis.

reaction_pathway reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu- nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) product 2-Nu-5-methyl-3-nitropyridine intermediate->product - Cl-

Caption: General reaction pathway for the SNAr of this compound.

experimental_workflow cluster_reaction Synthesis cluster_analysis Spectroscopic Analysis start This compound + Nucleophile reaction Reaction (Solvent, Temp, Time) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup nmr NMR (1H, 13C) workup->nmr ir IR workup->ir ms Mass Spec workup->ms final_product Characterized Product nmr->final_product Structure Elucidation ir->final_product Structure Elucidation ms->final_product Structure Elucidation

References

A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-5-methyl-3-nitropyridine by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-Chloro-5-methyl-3-nitropyridine is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, by-products, and degradation products.

Experimental Workflow for Purity Validation

The general workflow for validating the purity of a synthesized compound involves several key stages, from sample preparation to data analysis and comparison of results from orthogonal methods.

cluster_0 Synthesis & Isolation cluster_1 Primary Purity Analysis (HPLC) cluster_2 Orthogonal Purity Verification cluster_3 Data Comparison & Final Purity Assignment synthesis Synthesis of this compound workup Reaction Work-up & Crude Product Isolation synthesis->workup hplc_prep Sample Preparation for HPLC workup->hplc_prep gcms_prep Sample Preparation for GC-MS workup->gcms_prep qnmr_prep Sample Preparation for qNMR workup->qnmr_prep hplc_analysis RP-HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition & Purity Calculation hplc_analysis->hplc_data comparison Comparison of Purity Data (HPLC, GC-MS, qNMR) hplc_data->comparison gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_analysis->comparison qnmr_analysis qNMR Analysis qnmr_prep->qnmr_analysis qnmr_analysis->comparison final_purity Final Purity Assignment comparison->final_purity

Caption: Workflow for purity validation of this compound.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The DAD should be set to monitor across a range (e.g., 200-400 nm), with quantification at the maximum absorption wavelength of this compound.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Comparison of Analytical Methods for Purity Determination

While HPLC is the primary method, orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provide complementary information and can confirm the purity assessment.

Parameter RP-HPLC Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and hydrophobic interactions.Separation based on volatility and boiling point, with mass-based detection.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.
Typical Purity (%) 99.5%99.6%99.4%
Limit of Quantitation ~0.05%~0.01%~0.1%
Analysis Time 20-30 minutes per sample.30-45 minutes per sample.5-15 minutes per sample.
Strengths - High resolution and robustness.- Well-suited for non-volatile and thermally stable compounds.- Established methodology in pharmaceutical analysis.- Excellent for volatile and semi-volatile impurities.- Provides structural information from mass spectra.- High sensitivity.- Primary analytical method; does not require a reference standard of the same compound.- Provides structural confirmation.- Non-destructive.
Limitations - May not be suitable for highly volatile impurities.- Thermally labile compounds can degrade on the column.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds.- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.- Requires a highly pure internal standard.

Alternative Analytical Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • A GC system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) coupled to a mass spectrometer.

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh the sample of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

3. Data Acquisition and Processing:

  • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.

  • Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, molecular weights, and the masses of the sample and the internal standard.[1]

Method Selection Logic

The choice of analytical method depends on the specific requirements of the analysis.

start Purity Validation of This compound routine_qc Routine Quality Control? start->routine_qc volatile_impurities Concern about Volatile Impurities? routine_qc->volatile_impurities No hplc Use RP-HPLC routine_qc->hplc Yes primary_method Need for a Primary Reference Method? volatile_impurities->primary_method No gcms Use GC-MS volatile_impurities->gcms Yes primary_method->hplc No qnmr Use qNMR primary_method->qnmr Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine and robust purity assessment of synthesized this compound, a validated RP-HPLC method is the technique of choice. It provides reliable and accurate quantitative results for the main component and non-volatile impurities. However, for a comprehensive purity profile, especially during method development and for reference standard characterization, orthogonal methods like GC-MS and qNMR are invaluable. GC-MS is superior for identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC. qNMR offers the distinct advantage of being a primary method that does not require a specific reference standard of the analyte, providing a direct measure of purity and confirming the compound's structure. The combination of these techniques ensures a high degree of confidence in the purity of the synthesized material, which is essential for subsequent stages of drug development and research.

References

A Comparative Guide to Chlorinating Agents for 2-hydroxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of 2-hydroxy-5-methyl-3-nitropyridine to its 2-chloro analogue is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The choice of chlorinating agent is paramount, directly impacting reaction efficiency, yield, safety, and overall cost. This guide provides an objective comparison of common and alternative reagents for this transformation, supported by experimental data to aid in reagent selection.

Performance Comparison of Chlorinating Agents

The following table summarizes the performance of various reagents for the chlorination of 2-hydroxy-5-methyl-3-nitropyridine and structurally similar compounds. Direct comparison is facilitated by highlighting reaction conditions and reported yields.

Reagent(s)SubstrateReaction ConditionsYield (%)Reference
Thionyl chloride (SOCl₂) / DMF (cat.)2-hydroxy-5-methyl-3-nitropyridineReflux, 3 h92[1][2]
Phosphorus oxychloride (POCl₃)2-hydroxy-5-nitropyridineSealed reactor, 140 °C, 2 h93[3]
POCl₃ / N,N-Diethylaniline2-hydroxy-5-nitropyridine120-125 °C, 5-8 h76.9[4]
POCl₃ / Phosphorus pentachloride (PCl₅)2-hydroxy-5-nitropyridine100-105 °C, 5 h95.3[5]
POCl₃ / PCl₅2-hydroxy-5-nitropyridine60 °C, 16 h89.5[6]
Oxalyl chloride / DMF (cat.)General reagent for hydroxypyridinesTypically mild conditions (e.g., room temp.)--
Vilsmeier Reagent (POCl₃/DMF)General reagent for hydroxypyridinesVariable, often mild conditions--

Key Observations:

  • Thionyl chloride provides a high yield (92%) for the direct chlorination of 2-hydroxy-5-methyl-3-nitropyridine under reflux conditions.[1][2]

  • Phosphorus oxychloride , both alone and in combination with phosphorus pentachloride, demonstrates high yields (89.5-95.3%) for the chlorination of the closely related 2-hydroxy-5-nitropyridine.[3][5][6] The use of a sealed reactor allows for solvent-free conditions.[3]

  • The addition of a base like N,N-diethylaniline with phosphorus oxychloride resulted in a lower yield (76.9%) for the chlorination of 2-hydroxy-5-nitropyridine.[4]

  • While specific yield data for oxalyl chloride and the Vilsmeier reagent for this particular substrate were not found in the reviewed literature, they are known to be effective chlorinating agents for hydroxylated heteroaromatics, often under milder conditions than thionyl chloride or phosphorus oxychloride.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Chlorination using Thionyl Chloride
  • Substrate: 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol)

  • Reagent: Thionyl chloride (15 mL)

  • Catalyst: A small amount of N,N-dimethylformamide (DMF)

  • Procedure: The substrate is refluxed in thionyl chloride in the presence of a catalytic amount of DMF for 3 hours. After the reaction is complete, the excess thionyl chloride is evaporated. The residue is then diluted with water and extracted with dichloromethane. The combined organic phases are dried and the solvent is evaporated to yield the final product.

  • Yield: 92%[1][2]

Protocol 2: Chlorination using Phosphorus Oxychloride (Solvent-Free)
  • Substrate: 2-hydroxy-5-nitropyridine (70.0 g)

  • Reagent: Phosphorus oxychloride (45 mL)

  • Procedure: The substrate and phosphorus oxychloride are heated in a sealed reactor at 140 °C for 2 hours. After cooling, the reaction mixture is carefully quenched with cold water. The pH is adjusted to 8-9 with a saturated sodium carbonate solution, and the solid product is collected by filtration.

  • Yield: 93%[3]

Protocol 3: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride
  • Substrate: 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol)

  • Reagents: Phosphorus oxychloride (50 g), Phosphorus pentachloride (25.0 g, 0.12 mol)

  • Procedure: The substrate is mixed with phosphorus oxychloride and phosphorus pentachloride and reacted at 100-105 °C for 5 hours. Excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then slowly poured into ice water and neutralized with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9. The aqueous layer is extracted with dichloromethane, and the combined organic phases are washed with saturated brine, dried, and the solvent is evaporated to give the product.

  • Yield: 95.3%[5]

Reagent Safety and Handling Comparison

ReagentKey HazardsHandling Precautions
Phosphorus oxychloride (POCl₃) Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water.[1][7][8][9]Work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat). Avoid contact with water and moisture.[1][7][8][9][10]
Thionyl chloride (SOCl₂) Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water, liberating toxic gas.[11][12][13][14]Work in a well-ventilated fume hood, wear appropriate personal protective equipment. Handle under inert gas and away from moisture.[11][13][14]
Oxalyl chloride ((COCl)₂) Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.[15][16][17][18][19]Work in a well-ventilated fume hood, wear appropriate personal protective equipment. Keep container tightly closed in a dry place.[15][16][18][19]

Environmental and Cost Considerations

  • Phosphorus oxychloride and thionyl chloride are cost-effective reagents for large-scale synthesis. However, their reactions produce corrosive and hazardous byproducts (phosphoric acid/hydrochloric acid and sulfur dioxide/hydrochloric acid, respectively), which require careful quenching and waste disposal procedures.

  • Oxalyl chloride is generally more expensive than thionyl chloride and phosphorus oxychloride. Its primary advantage is the formation of volatile byproducts (CO, CO₂, HCl), which can simplify workup and reduce aqueous waste streams.

  • From a green chemistry perspective, solvent-free methods, such as the one described with phosphorus oxychloride in a sealed reactor, are highly desirable as they reduce solvent waste.[3] The development of catalytic and milder chlorination methods is an ongoing area of research to improve the environmental footprint of these transformations.

Experimental Workflow

The general workflow for the chlorination of 2-hydroxy-5-methyl-3-nitropyridine can be summarized in the following diagram.

Chlorination_Workflow General Workflow for Chlorination of 2-hydroxy-5-methyl-3-nitropyridine cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 2-hydroxy-5-methyl-3-nitropyridine Reaction_Vessel Reaction at Elevated Temperature Start->Reaction_Vessel Reagent Chlorinating Agent (e.g., SOCl₂, POCl₃) Reagent->Reaction_Vessel Solvent Solvent (optional) Solvent->Reaction_Vessel Quenching Quenching (e.g., with ice water) Reaction_Vessel->Quenching Neutralization Neutralization (e.g., with base) Quenching->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product 2-chloro-5-methyl-3-nitropyridine Evaporation->Final_Product

Caption: General workflow for the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.

Conclusion

For the chlorination of 2-hydroxy-5-methyl-3-nitropyridine, both thionyl chloride and phosphorus oxychloride (potentially with PCl₅) have demonstrated high yields and are effective reagents. The choice between them may depend on the scale of the reaction, available equipment (e.g., for sealed reactions), and cost considerations. Thionyl chloride offers a well-documented, high-yield protocol for the specific substrate. Phosphorus oxychloride provides a viable, high-yield, and potentially solvent-free alternative. While oxalyl chloride and the Vilsmeier reagent are milder alternatives, further process development would be required to optimize their use for this specific transformation. Researchers should always prioritize safety by consulting the full Safety Data Sheets (SDS) for each reagent and performing a thorough risk assessment before conducting any experiment.

References

A Comparative Guide to Catalysts for C-C Bond Formation with 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential catalytic systems for carbon-carbon (C-C) bond formation utilizing 2-Chloro-5-methyl-3-nitropyridine as a key substrate. The construction of new C-C bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The pyridine scaffold, present in numerous bioactive molecules, makes the targeted functionalization of substrates like this compound a subject of significant interest.

This document outlines the application of several widely used palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions—for the arylation, vinylation, and alkynylation of this substrate. While direct comparative studies on this specific molecule are limited in published literature, this guide extrapolates from established methodologies for similar electron-deficient halopyridines to provide a useful framework for catalyst and reaction condition selection.

Overview of Potential Catalytic Systems

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in cross-coupling reactions. For an electron-deficient substrate such as this compound, the electron-withdrawing nitro group can influence the reactivity of the C-Cl bond. The following sections detail the potential application of common palladium-catalyzed C-C coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[1] It is widely favored in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[2]

Catalyst and Conditions: For the coupling of electron-deficient chloro-pyridines, palladium catalysts with electron-rich and bulky phosphine ligands are generally effective.

  • Catalysts: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or preformed palladium complexes are common choices.[2]

  • Ligands: Buchwald-type ligands such as XPhos, SPhos, and RuPhos are often employed to facilitate the challenging oxidative addition of the aryl chloride.

  • Bases: A base is required to activate the boronic acid.[3] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[1]

  • Solvents: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used.[1]

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the synthesis of styrenyl and other vinyl-substituted compounds.

Catalyst and Conditions: The success of the Heck reaction with chloroarenes is highly dependent on the catalyst system.

  • Catalysts: Palladium(II) acetate or palladium chloride (PdCl₂) are common precatalysts.[4]

  • Ligands: Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich phosphines can be used.[4] In some cases, phosphine-free conditions with palladium nanoparticles have been developed.

  • Bases: Organic bases such as triethylamine (Et₃N) or inorganic bases like sodium acetate (NaOAc) or potassium carbonate are used to neutralize the hydrogen halide formed during the reaction.[4]

  • Note: It has been reported that attempted Heck coupling with 2-chloro-3-nitropyridines did not yield the desired product, suggesting that this substrate may be challenging for this specific transformation under standard conditions.[5] Researchers opted for a multi-step alternative, which may indicate the need for highly specialized catalysts or conditions for a successful direct Heck reaction.[5]

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[6] A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups.[7] However, the toxicity of organotin reagents is a significant drawback.[8]

Catalyst and Conditions: Palladium catalysts are exclusively used for Stille couplings.

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.[9]

  • Additives: In some cases, copper(I) iodide (CuI) is used as a co-catalyst to enhance the reaction rate.

  • Solvents: Anhydrous, polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typical.

Sonogashira Coupling

The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[10]

Catalyst and Conditions: This reaction typically employs a dual catalytic system.

  • Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in combination with a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[11] Copper-free versions have also been developed.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used, often serving as the solvent as well.[10]

  • Solvents: When a co-solvent is needed, THF or DMF are common choices.

Comparative Data Summary

The following table summarizes the potential catalysts and conditions for the C-C coupling of this compound based on general knowledge of similar transformations. It is important to note that optimization would be required for this specific substrate.

Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemperature (°C)Reported Success with Similar Substrates
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O80-120High
Heck Pd(OAc)₂, PdCl₂PPh₃Et₃N, K₂CO₃DMF, NMP100-140Challenging for 2-chloro-3-nitropyridines[5]
Stille Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃-DMF, NMP, THF80-120Moderate to High
Sonogashira PdCl₂(PPh₃)₂, CuIPPh₃Et₃N, DIPEATHF, DMFRoom Temp - 80High

Experimental Protocols

The following provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Degassed solvent (e.g., a 4:1 mixture of dioxane and water) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The cycle involves three key steps: oxidative addition of the palladium(0) species to the organic halide, transmetalation with the organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.

G Figure 1. General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling A Pd(0)Ln (Active Catalyst) B R-Pd(II)L_n-X (Oxidative Addition Product) A->B Oxidative Addition R-X C R-Pd(II)L_n-R' (Transmetalation Product) B->C Transmetalation R'-M C->A Reductive Elimination R-R'

Figure 1. General catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow

The logical flow for setting up and performing a typical cross-coupling reaction is depicted below. This workflow emphasizes the importance of inert conditions and careful monitoring for successful execution.

G Figure 2. Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Evacuate and backfill with inert gas (e.g., Argon) B->C D Add Degassed Solvent C->D E Heat to Reaction Temperature with Stirring D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Figure 2. Experimental workflow for a typical cross-coupling reaction.

References

Comparative Analysis of 2-Chloro-5-methyl-3-nitropyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide characterizing 2-Chloro-5-methyl-3-nitropyridine and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of the physicochemical properties, spectroscopic data, and biological activities of this class of compounds, highlighting their potential as kinase inhibitors, particularly targeting the Janus kinase (JAK) family.

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential. This guide summarizes key experimental data to facilitate the comparison of these derivatives and aid in the development of novel therapeutics.

Physicochemical and Spectroscopic Characterization

A comparative summary of the physicochemical properties of this compound and its related derivatives is presented in Table 1. This data is essential for understanding the structural and chemical attributes of these compounds.

Table 1: Physicochemical Properties of this compound and Related Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
This compoundC₆H₅ClN₂O₂172.5746-50[2]
2-Hydroxy-5-methyl-3-nitropyridineC₆H₅N₂O₃155.12Not Available[3]
2-Amino-5-nitro-4-methylpyridineC₆H₇N₃O₂153.14Not Available[4]

Biological Activity: Targeting the JAK-STAT Pathway

Derivatives of this compound have shown promise as inhibitors of the Janus kinase (JAK) family, which are key components of the JAK-STAT signaling pathway.[5][6][7] This pathway is crucial for transducing signals from cytokines and growth factors, playing a significant role in cellular processes like hematopoiesis, inflammation, and immune response.[7][8] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory conditions, and cancers.[6][9]

The development of small-molecule inhibitors targeting JAKs, particularly JAK2, has been a major focus in drug discovery.[5][6][7] The this compound scaffold serves as a valuable starting point for the synthesis of such inhibitors.

Below is a diagram illustrating the general experimental workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound reaction Reaction with Amines/Alcohols start->reaction Nucleophilic Substitution purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray assay Kinase Inhibition Assay purification->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Synthesis and Evaluation Workflow

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[5][6][8] Inhibitors targeting this pathway can effectively modulate these downstream effects.

The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p Phosphorylation dimer STAT Dimer stat_p->dimer Dimerization gene Target Gene Expression dimer->gene Translocates & Activates cytokine Cytokine cytokine->receptor Binds inhibitor JAK Inhibitor (e.g., 2-Chloro-5-methyl-3- nitropyridine derivative) inhibitor->jak Inhibits

JAK-STAT Signaling Pathway

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.[1]

Materials:

  • 2-hydroxy-5-methyl-3-nitropyridine

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Hexane

Procedure:

  • A mixture of 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) and thionyl chloride (15 ml) with a catalytic amount of DMF is refluxed for 3 hours.[1]

  • After the reaction is complete, the excess thionyl chloride is removed by evaporation.[1]

  • The residue is then diluted with water and extracted with dichloromethane.[1]

  • The organic phase is dried over an appropriate drying agent and the solvent is evaporated to yield the crude product.[1]

  • Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a hexane/dichloromethane mixture (1:1 v/v) at room temperature.[1]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized derivatives against a target kinase, such as JAK2.[10] This type of assay measures the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity.

Materials:

  • Target kinase (e.g., recombinant human JAK2)

  • Kinase substrate (a suitable peptide or protein)

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO and perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a well of the microplate, add the kinase enzyme in the assay buffer.

    • Add the inhibitor solution at various concentrations (and a DMSO control).

    • Pre-incubate the kinase and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP or the produced ADP using a luminescence-based detection reagent according to the manufacturer's protocol.[10]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[10]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.[11]

This guide provides a foundational understanding of the characterization and potential applications of this compound derivatives. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds for their therapeutic potential. Further detailed structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these promising kinase inhibitors.

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 2-Chloro-5-methyl-3-nitropyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of nucleophilic aromatic substitution (SNAr) on 2-Chloro-5-methyl-3-nitropyridine and its structural analogs. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the reactivity of these compounds, which are pivotal in the synthesis of novel chemical entities in medicinal chemistry and materials science.

Quantitative Comparison of Reactivity

The rate of nucleophilic aromatic substitution on the pyridine ring is profoundly influenced by the electronic effects of its substituents. The inherent electron deficiency of the pyridine nucleus, coupled with the strong electron-withdrawing nature of a nitro group, activates the ring for nucleophilic attack. The relative positions of the leaving group (chloride) and the activating group (nitro) are critical in determining the stability of the intermediate Meisenheimer complex, which in turn governs the reaction rate.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[1]

The significant disparities in reactivity among these isomers underscore key principles of SNAr reactions: the potent activating effect of a nitro group, especially when positioned ortho or para to the leaving group, which stabilizes the negatively charged Meisenheimer complex through resonance.[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, a detailed methodology for a representative kinetic experiment is provided below. This protocol outlines the determination of the second-order rate constant for the reaction between a chloronitropyridine isomer and a nucleophile, such as piperidine, utilizing UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant (k₂) for the reaction of a chloronitropyridine with a nucleophile.

Materials:

  • Chloronitropyridine isomer (e.g., 2-Chloro-3-nitropyridine)

  • Nucleophile (e.g., Piperidine)

  • Solvent (e.g., Ethanol)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chloronitropyridine in ethanol of a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a stock solution of piperidine in ethanol of a known concentration (e.g., 0.1 M).

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer's cell holder to the desired temperature (e.g., 40°C).

    • Pipette a known volume of the chloronitropyridine stock solution into a cuvette containing a known volume of pre-heated ethanol.

    • At time zero (t=0), inject a known volume of the piperidine stock solution into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (pseudo-first-order conditions).

    • Immediately begin recording the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the product over time. The disappearance of the reactant can also be monitored.

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics, being first-order in both the substrate and the nucleophile.[2]

    • Under pseudo-first-order conditions (a large excess of the nucleophile), the rate law simplifies to: Rate = kobs[Substrate], where kobs = k₂[Nucleophile].

    • Plot the natural logarithm of the absorbance difference (ln(A∞ - At)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

    • The slope of the resulting linear plot will be equal to -kobs.

    • The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

G cluster_prep Reactant Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis S_sol Prepare Substrate Stock Solution Mix Mix Reactants in Cuvette (t=0) S_sol->Mix N_sol Prepare Nucleophile Stock Solution N_sol->Mix Spec Record Absorbance vs. Time Mix->Spec Plot Plot ln(A∞ - At) vs. Time Spec->Plot Calc Calculate k_obs (from slope) Plot->Calc k2 Calculate k2 (k2 = k_obs / [Nucleophile]) Calc->k2

Caption: A typical experimental workflow for determining the kinetics of SNAr reactions.

G Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Rate-determining step formation) Reactants->Intermediate + Nu- Products Substituted Product + Cl- Intermediate->Products - Cl-

Caption: General mechanism of nucleophilic aromatic substitution.

References

Benchmarking different synthetic routes to 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of two primary synthetic routes to 2-Chloro-5-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The comparison is based on experimental data to facilitate informed decisions in process development and scale-up.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct ChlorinationRoute 2: Two-Step Synthesis from 2-Amino-5-methylpyridine
Starting Material 2-Hydroxy-5-methyl-3-nitropyridine2-Amino-5-methylpyridine
Number of Steps 12
Overall Yield 92%~57%
Key Reagents Thionyl chloride, DMFSulfuric acid, Nitric acid, Sodium nitrite, Thionyl chloride, DMF
Reaction Conditions Reflux (3 hours)Step 1: 0-5°C (2 hours), then ice bath (4 hours); Step 2: Reflux (3 hours)
Advantages High yield, single step, simpler procedureUtilizes a more readily available starting material
Disadvantages Relies on the availability of the hydroxypyridine precursorLower overall yield, multi-step process, use of strong acids

Experimental Protocols

Route 1: Direct Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine

This route involves the direct conversion of 2-hydroxy-5-methyl-3-nitropyridine to the target compound using a chlorinating agent.

Experimental Procedure:

A reaction mixture of 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) and thionyl chloride (15 ml) is prepared in the presence of a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux and maintained at this temperature for 3 hours. After the reaction is complete, the excess thionyl chloride is removed by evaporation under reduced pressure. The resulting residue is then diluted with water. The aqueous solution is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated to yield this compound.[1]

Reported Yield: 92%[1]

Route 2: Two-Step Synthesis from 2-Amino-5-methylpyridine

This synthetic pathway involves the nitration and subsequent diazotization/hydrolysis of 2-amino-5-methylpyridine to form the intermediate 2-hydroxy-5-methyl-3-nitropyridine, which is then chlorinated.

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

Experimental Procedure:

Concentrated sulfuric acid (25 mL) is cooled in an ice bath. 2-Amino-5-methylpyridine (5 g, 0.0462 mol) is slowly added to the cooled acid, and the mixture is maintained at 0°C. A mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (72%) in a 1:1 volume ratio (6 mL total) is then added slowly, ensuring the reaction temperature is kept between 0-5°C for 2 hours. Following this, the reaction solution is poured into 100 mL of ice water, and sodium nitrite (6 g) is added. The mixture is stirred in an ice bath for an additional 4 hours. The precipitated solid is collected by filtration, and the filter cake is dried to give 2-hydroxy-5-methyl-3-nitropyridine.

Reported Yield: 61.9%

Step 2: Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine

The experimental protocol for this step is identical to that described in Route 1.

Reported Yield: 92%[1]

Overall Calculated Yield for Route 2: ~57%

Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the following diagrams.

Synthetic Route 1: Direct Chlorination start 2-Hydroxy-5-methyl-3-nitropyridine reagents Thionyl Chloride, DMF start->reagents product This compound reagents->product

Caption: Route 1: A single-step chlorination.

Synthetic Route 2: Two-Step Synthesis start 2-Amino-5-methylpyridine reagents1 H2SO4, HNO3, NaNO2 start->reagents1 intermediate 2-Hydroxy-5-methyl-3-nitropyridine reagents1->intermediate reagents2 Thionyl Chloride, DMF intermediate->reagents2 product This compound reagents2->product

Caption: Route 2: A two-step pathway.

Conclusion

The choice between these two synthetic routes will likely depend on the availability and cost of the starting materials. Route 1, the direct chlorination of 2-hydroxy-5-methyl-3-nitropyridine, offers a significantly higher yield and a more streamlined process. However, the commercial availability of the starting hydroxypyridine may be a limiting factor.

Route 2 provides an alternative pathway starting from the more common chemical, 2-amino-5-methylpyridine. While the overall yield is lower and the procedure is more involved, it offers a viable option when the starting material for Route 1 is not readily accessible. Researchers and process chemists should weigh these factors to select the most appropriate route for their specific needs.

References

Navigating the Labyrinth of Isomeric Impurities in 2-Chloro-5-methyl-3-nitropyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of isomeric impurities in 2-Chloro-5-methyl-3-nitropyridine, a key building block in various pharmaceutical syntheses, can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the analysis of these challenging impurities, supported by experimental data and detailed protocols to aid in method selection and development.

The structural similarity of positional isomers of this compound, such as 2-Chloro-3-methyl-5-nitropyridine, 3-Chloro-2-methyl-5-nitropyridine, and others, makes their separation and quantification a complex analytical task. The choice of analytical technique is critical for achieving the necessary resolution and sensitivity to meet stringent regulatory requirements.

At a Glance: Performance Comparison of Analytical Techniques

To facilitate a clear understanding of the strengths and weaknesses of each technique for this specific application, the following table summarizes their key performance characteristics.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Applicability Broadly applicable to a wide range of polar and non-polar isomers. Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable isomers. Derivatization may be required for less volatile compounds.Excellent for both chiral and achiral isomer separations, particularly positional isomers. Offers a "green" alternative with reduced organic solvent consumption.
Selectivity High selectivity can be achieved by optimizing stationary phase, mobile phase composition, and pH.High selectivity based on boiling point differences and interactions with the stationary phase.Offers unique selectivity due to the properties of supercritical CO2 and the wide range of available stationary phases.
Resolution Good to excellent resolution, highly dependent on column chemistry and mobile phase optimization.Excellent resolution, especially with high-efficiency capillary columns.Often provides superior resolution and faster separations compared to HPLC for isomeric compounds.[1]
Speed Moderate analysis times, with Ultra-High-Performance Liquid Chromatography (UPLC) offering faster separations.Typically faster analysis times than conventional HPLC for volatile compounds.Generally the fastest of the three techniques due to the low viscosity and high diffusivity of the mobile phase.
Sensitivity Good sensitivity with UV and Diode Array Detectors (DAD). Mass Spectrometry (MS) coupling significantly enhances sensitivity.High sensitivity, especially with Flame Ionization Detection (FID) and Electron Capture Detection (ECD). GC-MS provides excellent sensitivity and structural information.Good sensitivity, compatible with both UV and MS detectors.
Typical Mobile Phase Aqueous/organic solvent mixtures (e.g., acetonitrile, methanol, water) with buffers and additives.Inert gases (e.g., Helium, Nitrogen, Hydrogen).Supercritical carbon dioxide with organic co-solvents (e.g., methanol, ethanol).
Instrumentation Cost Moderate to high, depending on the detector and automation level.Moderate.High.
Operating Cost High due to solvent consumption and disposal.Low, primarily gas consumption.Lower than HPLC due to reduced organic solvent usage.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reversed-phase mode, is a robust and versatile technique for the analysis of isomeric impurities in pyridine derivatives. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC

A suitable starting point for method development is based on the analysis of the closely related compound, 2-Chloro-5-methylpyridine.[2]

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. For faster analysis, a sub-2 µm particle column can be used with a UPLC system.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of isomers with varying polarities.

  • Flow Rate: 1.0 mL/min for a standard HPLC system.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm or 270 nm).

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as the mobile phase, to a concentration of approximately 1 mg/mL.

Expected Performance: This method is expected to provide good resolution for many of the positional isomers. However, co-elution of some closely related isomers may occur, requiring further method optimization, such as adjusting the mobile phase pH or exploring different stationary phase chemistries (e.g., phenyl-hexyl or cyano phases).

Gas Chromatography (GC): The Go-To for Volatile Impurities

For volatile and thermally stable isomeric impurities, GC offers high resolution and sensitivity. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) for definitive peak identification.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 50-300.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Expected Performance: GC-MS is highly effective for identifying and quantifying volatile isomers. The mass spectra provide valuable structural information, aiding in the unambiguous identification of each impurity. However, non-volatile or thermally labile isomers may not be amenable to this technique without derivatization.

Supercritical Fluid Chromatography (SFC): The Modern Approach for Isomer Separations

SFC has emerged as a powerful tool for the separation of complex mixtures, including positional and chiral isomers. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, offering advantages in terms of speed, resolution, and reduced environmental impact.[1]

Experimental Protocol: SFC-UV/MS

  • Instrumentation: An SFC system coupled with a UV or DAD detector and a mass spectrometer.

  • Column: A variety of stationary phases can be effective for pyridine isomer separation, including those with polar functionalities. Screening different columns is often a key part of method development.

  • Mobile Phase: Supercritical CO2 with a polar organic co-solvent (modifier), such as methanol or ethanol, often with an additive like an amine or an acid to improve peak shape. A gradient of the co-solvent is typically used.

  • Backpressure Regulator (BPR): Maintained at a constant pressure (e.g., 150 bar).

  • Column Temperature: Typically maintained between 30-60 °C.

  • Detection: UV detection and MS for peak identification and purity assessment.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, often the co-solvent used in the mobile phase.

Expected Performance: SFC is often superior to HPLC for the separation of positional isomers due to the unique properties of the supercritical fluid mobile phase, which can lead to different selectivity and higher efficiency.[1] The fast equilibration times of SFC columns also allow for rapid method development through column and co-solvent screening.

Visualizing the Workflow and Logic

To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis Sample This compound (with isomeric impurities) Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC / UPLC (Reversed-Phase) Dissolution->HPLC GC GC-MS Dissolution->GC SFC SFC-UV/MS Dissolution->SFC Data Chromatogram & Spectra HPLC->Data GC->Data SFC->Data Quant Quantification of Impurities Data->Quant Ident Identification of Isomers Data->Ident

Caption: General experimental workflow for the analysis of isomeric impurities.

Method_Selection_Logic start Start: Analyze Isomeric Impurities in This compound volatile Are impurities volatile & thermally stable? start->volatile gc GC-MS is a strong candidate volatile->gc Yes hplc HPLC is a versatile and robust choice volatile->hplc No chiral Are chiral isomers present or suspected? speed Is high throughput/ speed a priority? chiral->speed No sfc SFC is highly advantageous chiral->sfc Yes speed->hplc No speed->sfc Yes gc->chiral hplc->chiral

Caption: Decision logic for selecting the appropriate analytical technique.

Conclusion

The analysis of isomeric impurities in this compound requires a careful selection of analytical methodology. While HPLC remains a reliable and widely accessible technique, GC-MS offers superior performance for volatile impurities. For challenging separations of positional isomers and for laboratories prioritizing speed and green chemistry, SFC emerges as a highly attractive and often superior alternative. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods, ultimately ensuring the quality and safety of pharmaceutical products.

References

A Comparative Analysis of Experimental and Theoretical Spectral Data for 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and theoretical spectral data for the compound 2-Chloro-5-methyl-3-nitropyridine. The analysis encompasses a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy.

It is important to note that while experimental NMR data for this compound is available, a complete set of published experimental and theoretical data for this specific molecule across all mentioned spectroscopic methods is not readily accessible in existing literature. To provide a comprehensive comparison for vibrational and electronic spectra, this guide leverages a detailed study on the structurally analogous compound, 2-Chloro-5-nitropyridine, which lacks only the C5-methyl group. This comparative approach allows for a robust understanding of the spectral properties of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons.

Proton Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm)
H-4Data not available in search resultsCalculation not found
H-6Data not available in search resultsCalculation not found
CH₃Data not available in search resultsCalculation not found

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.[1]

Carbon Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm)
C-2Data not available in search resultsCalculation not found
C-3Data not available in search resultsCalculation not found
C-4Data not available in search resultsCalculation not found
C-5Data not available in search resultsCalculation not found
C-6Data not available in search resultsCalculation not found
CH₃Data not available in search resultsCalculation not found

Vibrational and Electronic Spectroscopy: A Case Study of 2-Chloro-5-nitropyridine

Due to the lack of published theoretical vibrational and electronic spectral data for this compound, we present a comparative analysis for the closely related compound, 2-Chloro-5-nitropyridine. A study by Suvitha et al. provides a comprehensive comparison of experimental and theoretical data for this molecule.[2]

FT-IR and FT-Raman Spectral Data Comparison for 2-Chloro-5-nitropyridine

The vibrational spectra of 2-Chloro-5-nitropyridine have been recorded experimentally and calculated using Density Functional Theory (DFT) with the B3LYP method and a 6-31+G(d,p) basis set.[2] The table below summarizes the key vibrational modes.

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Theoretical (Scaled) FT-IR (cm⁻¹)
N-O Asymmetric Stretch157815801575
N-O Symmetric Stretch134813501345
C-Cl Stretch785788780
C-H Stretch (Pyridine Ring)3100-30003100-30003080-3050
Ring Breathing102010221015

UV-Vis Spectral Data Comparison for 2-Chloro-5-nitropyridine

The electronic transitions of 2-Chloro-5-nitropyridine have been studied using UV-Vis spectroscopy in various solvents and calculated using Time-Dependent DFT (TD-DFT).

Solvent Experimental λmax (nm) Theoretical λmax (nm) Transition
Ethanol275270π → π
Methanol274269π → π
Chloroform278272π → π*

Experimental and Theoretical Methodologies

Experimental Protocols

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker Avance III, operating at a specific frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are referenced to an internal standard (e.g., TMS).

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a spectrometer (e.g., a Bruker Tensor 27 FT-IR). The solid sample is often prepared as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is obtained with a spectrometer (e.g., a Bruker MultiRAM FT-Raman). The sample is placed in a suitable holder, and a laser (e.g., Nd:YAG) is used for excitation. The spectrum is typically recorded in the range of 4000-100 cm⁻¹.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol), and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

Computational Methodology

  • Geometry Optimization and Vibrational Frequencies: The molecular geometry of the compound is optimized, and the vibrational frequencies are calculated using Density Functional Theory (DFT). A common method involves the B3LYP functional with a basis set such as 6-311++G(d,p). The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors.[3]

  • NMR Chemical Shifts: The NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS).

  • Electronic Transitions: The electronic absorption spectra are calculated using Time-Dependent DFT (TD-DFT) methods. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions.

Workflow for Spectral Data Comparison

G Workflow for Comparison of Spectral Data cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_synthesis Compound Synthesis (this compound) exp_nmr NMR Spectroscopy (1H, 13C) exp_synthesis->exp_nmr Acquisition exp_vib Vibrational Spectroscopy (FT-IR, FT-Raman) exp_synthesis->exp_vib Acquisition exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv Acquisition data_comparison Data Comparison and Analysis exp_nmr->data_comparison exp_vib->data_comparison exp_uv->data_comparison theo_model Molecular Modeling theo_dft DFT Calculations (Geometry Optimization, Frequencies) theo_model->theo_dft Methodology theo_giao GIAO-DFT Calculations (NMR Chemical Shifts) theo_dft->theo_giao Methodology theo_tddft TD-DFT Calculations (Electronic Transitions) theo_dft->theo_tddft Methodology theo_dft->data_comparison theo_giao->data_comparison theo_tddft->data_comparison report Publication Guide Generation data_comparison->report

Caption: Workflow illustrating the parallel experimental and theoretical analysis of spectral data, culminating in a comparative guide.

Logical Relationship of Spectroscopic Analysis

G Logical Flow of Spectroscopic Data Interpretation cluster_structure Structural Elucidation cluster_vibrational Vibrational Analysis cluster_electronic Electronic Properties start 2-Chloro-5-methyl- 3-nitropyridine nmr NMR (1H, 13C) - Proton/Carbon Environment - Connectivity start->nmr xray X-ray Crystallography - Bond Lengths/Angles - Conformation start->xray ftir FT-IR - Functional Groups - Vibrational Modes start->ftir raman FT-Raman - Molecular Skeleton - Symmetric Vibrations start->raman uvvis UV-Vis - Electronic Transitions - Conjugation start->uvvis nmr->xray Complementary Data conclusion Comprehensive Molecular Characterization nmr->conclusion xray->conclusion ftir->raman Complementary Data ftir->conclusion raman->conclusion uvvis->conclusion

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-methyl-3-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5-methyl-3-nitropyridine (CAS No: 23056-40-8), a chemical intermediate used in pharmaceutical synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

This compound is a hazardous substance and must be handled with care. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

II. Operational Disposal Plan

The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[1][3] This material should never be disposed of into the sewage system.[1]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing this compound with its chemical name and associated hazards.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization:

    • Use a dedicated, properly sealed, and labeled container for the collection of this compound waste.

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact a certified hazardous waste management company to arrange for the pickup and disposal of the chemical waste.

    • Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a detailed record of the amount of this compound waste generated and sent for disposal, in accordance with local, state, and federal regulations.

III. Quantitative Data Summary

ParameterValueReference
CAS Number23056-40-8
Molecular FormulaC₆H₅ClN₂O₂
Molecular Weight172.57 g/mol
Melting Point45-50 °C
Hazard Class6.1C (Combustible, acute toxic Cat. 3)
WGK (Germany)3

IV. Experimental Protocols

The recommended disposal method of incineration is a large-scale industrial process and not an experimental protocol to be conducted in a laboratory setting. The "protocol" for laboratory personnel involves the safe collection, storage, and transfer of the waste to a licensed facility. The key steps are outlined in the "Operational Disposal Plan" above. The licensed facility will then perform the incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction of the chemical.[1]

V. Disposal Workflow

cluster_prep Waste Preparation cluster_disposal Disposal Process cluster_final Final Disposition cluster_documentation Record Keeping A Identify and Segregate Waste B Properly Label and Containerize A->B C Contact Licensed Waste Disposal Facility B->C D Provide Safety Data Sheet C->D E Schedule Waste Pickup D->E F Incineration at Approved Facility E->F G Maintain Disposal Records F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-5-methyl-3-nitropyridine (CAS No. 23056-40-8). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards are summarized in the table below.

Table 1: Hazard Classification for this compound [1][2]

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, Oral (Category 3)H301Toxic if swallowed
Skin Irritation (Category 2)H315Causes skin irritation
Serious Eye Damage (Category 1)H318Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation

To mitigate these risks, the following personal protective equipment must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE) [3][4][5]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and solid particulates, preventing serious eye damage.
Skin Protection Chemical-resistant gloves (see below for details) and a lab coat.Prevents skin irritation and potential absorption.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a particulate filter.Protects against inhalation of the solid compound, which can cause respiratory tract irritation.

Glove Selection:

  • For incidental contact (splash protection): Nitrile gloves are a common and generally effective choice in a laboratory setting.[6][7]

  • For extended contact or immersion: Thicker, chemical-resistant gloves are necessary. Given the nature of the compound, butyl rubber gloves are often recommended for protection against both halogenated organic compounds and nitro-compounds.

Important: Always inspect gloves for any signs of degradation or damage before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.

Safe Handling Protocol

The following step-by-step protocol should be followed to ensure the safe handling of this compound in a laboratory setting.

Experimental Workflow for Safe Handling:

Safe Handling Workflow for this compound prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling After experiment disposal Disposal post_handling->disposal Final step

Caption: A generalized workflow for the safe handling of this compound.

Step 1: Preparation

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Assemble PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare for Spills: Have a chemical spill kit readily accessible.

Step 2: Handling

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use a spatula for transfers.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep all reaction vessels containing this compound clearly labeled and within the fume hood.

Step 3: Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical. The first rinse of glassware should be collected as hazardous waste.[8]

  • Personal Hygiene: After handling is complete and before leaving the laboratory, wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[3][9]

Disposal Workflow:

Disposal Workflow for this compound Waste collect Collect Waste segregate Segregate Waste collect->segregate label Label Container segregate->label store Store Safely label->store pickup Schedule EHS Pickup store->pickup

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.